2-Amino-4'-methoxybenzophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-aminophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORUWDSYNSEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-4'-methoxybenzophenone chemical properties and structure
An In-depth Technical Guide to 2-Amino-4'-methoxybenzophenone: Properties, Synthesis, and Applications
Introduction
This compound is an aromatic ketone that serves as a versatile building block in organic synthesis. Its unique structure, featuring an aminophenyl group and a methoxy-substituted phenyl group linked by a carbonyl bridge, makes it a valuable intermediate in the development of a wide range of functional molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. The benzophenone scaffold is a prevalent motif in medicinal chemistry, found in numerous bioactive compounds and marketed drugs, highlighting the importance of understanding its derivatives like this compound.[1]
Chemical Structure and Properties
The structural arrangement of this compound, with its electron-donating amino and methoxy groups, dictates its chemical reactivity and physical properties. The presence of these functional groups and the diaryl ketone core allows for a variety of chemical transformations, making it a key starting material for more complex molecules.
Molecular Information
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [2] |
| Molecular Weight | 227.26 g/mol | [2] |
| CAS Number | 36192-61-7 | [2] |
| Appearance | Yellow Powder/Solid | [3] |
| Melting Point | 91 - 94 °C | [3] |
| Storage | Room temperature, dry | [2] |
Spectral Data
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy would confirm the presence of the aromatic protons on both rings, the methoxy group protons (a singlet around 3.8 ppm), and the amine protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon and the various aromatic carbons.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ketone, and C-O stretching of the methoxy ether group.
-
UV-Visible Spectroscopy: UV-Vis spectra of similar compounds show absorption bands related to π→π* transitions within the aromatic system.[6]
Synthesis of this compound
A common and effective method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For this compound, this can be achieved by reacting a protected 2-aminobenzoyl derivative with anisole (methoxybenzene).
Conceptual Synthesis Workflow
The synthesis can be conceptually broken down into three main stages: protection of the reactive amino group, the core Friedel-Crafts acylation reaction, and subsequent deprotection to yield the final product.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles for benzophenone synthesis.[7][8]
-
Protection of the Amino Group:
-
Dissolve 2-aminobenzoic acid (anthranilic acid) in a suitable solvent.
-
Add acetic anhydride and a catalytic amount of a base.
-
Heat the mixture to form 2-acetamidobenzoic acid. Isolate the product upon cooling and crystallization.
-
-
Formation of the Acyl Chloride:
-
Treat the dried 2-acetamidobenzoic acid with thionyl chloride (SOCl₂) or a similar chlorinating agent to form the corresponding acyl chloride. This step is performed under anhydrous conditions.
-
-
Friedel-Crafts Acylation:
-
In a separate flask, dissolve anisole in an inert solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
-
Add the 2-acetamidobenzoyl chloride solution dropwise to the anisole-catalyst mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).
-
-
Work-up and Deprotection:
-
Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude protected benzophenone.
-
Hydrolyze the acetyl protecting group by heating the crude product in an acidic or basic aqueous solution to yield this compound.
-
-
Purification:
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the yellow crystalline solid.[3]
-
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] The benzophenone scaffold itself is recognized for its broad range of biological activities, making its derivatives prime candidates for drug discovery programs.[1]
-
Pharmaceutical Intermediates: It serves as a precursor for more complex molecules with potential therapeutic applications. The benzophenone core is present in compounds investigated for anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] For instance, certain substituted benzophenones have shown potent antileukemic and antimalarial effects.[1]
-
UV Absorbers: Benzophenone derivatives are widely used as UV filters in sunscreens and to protect materials from light-induced degradation.[2][9] The 2-hydroxy-4-methoxybenzophenone (Oxybenzone) is a well-known example.[9][10] While the title compound is an amino-derivative, its core structure is fundamental to this class of UV absorbers.
-
Dyes and Pigments: The chromophoric nature of the diaryl ketone system makes it a useful component in the manufacture of dyes and pigments.[2]
Relationship Between Core Structure and Applications
The central benzophenone structure can be chemically modified at various positions to tune its properties for different applications, from therapeutic agents to material science components.
Caption: Applications derived from the this compound core structure.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[11]
-
Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols. Keep away from heat and sources of ignition.[11][12]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
Conclusion
This compound is a compound of significant interest due to its foundational role in the synthesis of a diverse array of chemical entities. Its well-defined structure and predictable reactivity make it an invaluable tool for chemists. For professionals in drug development, the benzophenone scaffold represents a privileged structure with proven biological activity, making this particular derivative a key starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in research and industrial applications.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-AMINO-4-METHYLBENZOPHENONE(4937-62-6) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
2-Amino-4'-methoxybenzophenone synthesis mechanism and pathway
An In-depth Technical Guide to the Synthesis of 2-Amino-4'-methoxybenzophenone
Introduction
This compound is a diaryl ketone of significant interest in organic synthesis. Its unique bifunctional structure, featuring both a nucleophilic amino group and a ketone linkage, makes it a highly valuable intermediate. It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and UV absorbers used in sun-care products and material sciences.[1] This guide provides a comprehensive exploration of the primary synthetic pathways for this compound, detailing the underlying reaction mechanisms, step-by-step experimental protocols, and methods for purification and characterization. The content is tailored for researchers, chemists, and drug development professionals seeking a deep, practical understanding of its synthesis.
Primary Synthetic Pathways
The construction of the this compound scaffold is most effectively achieved through carbon-carbon bond-forming reactions that create the central ketone bridge. The two most prominent and industrially relevant strategies are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.
Pathway 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and robust method for forming aryl ketones via electrophilic aromatic substitution.[2] The reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).
Mechanistic Rationale
The core of the reaction is the in-situ generation of a highly electrophilic acylium ion. The Lewis acid catalyst complexes with the halogen of the acyl chloride, creating a potent electrophile that is readily attacked by the nucleophilic arene.
For the synthesis of this compound, two strategic disconnections are possible:
-
Route A: Acylation of anisole (methoxybenzene) with a 2-aminobenzoyl chloride derivative.
-
Route B: Acylation of an aniline derivative with 4-methoxybenzoyl chloride (anisoyl chloride).
Route B is generally preferred. The free amino group in aniline is a Lewis base that would irreversibly coordinate with the AlCl₃ catalyst, deactivating the aromatic ring towards electrophilic attack. Therefore, the amino group must be protected, commonly as an acetanilide, prior to the reaction.
Diagram: Friedel-Crafts Acylation Pathway
Caption: General workflow for the Friedel-Crafts synthesis route.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for benzophenone synthesis.[3][4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap, suspend anhydrous aluminum chloride (1.2 eq.) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Slowly add 4-methoxybenzoyl chloride (1.0 eq.) to the AlCl₃ suspension dropwise. Stir the mixture for 20-30 minutes at 0°C to allow for the formation of the acylium ion complex.
-
Acylation: Dissolve acetanilide (1.0 eq., the protected aniline) in the reaction solvent and add it dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Deprotection: Remove the solvent under reduced pressure. To the crude N-acetylated product, add a solution of aqueous HCl (e.g., 6M) and heat to reflux for 2-4 hours to hydrolyze the amide protecting group.
-
Isolation: Cool the mixture and neutralize with a base (e.g., NaOH solution) until alkaline. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
Pathway 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species and an organohalide.[5] Its mild reaction conditions, high functional group tolerance, and the commercial availability of reagents make it an exceptionally powerful tool in modern organic synthesis.[6][7]
Mechanistic Rationale (Catalytic Cycle)
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 2-bromoaniline or 4-bromoanisole), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the benzophenone product and regenerating the Pd(0) catalyst, which re-enters the cycle.
For this synthesis, the most common approach involves coupling 2-aminophenylboronic acid with 4-bromoanisole or, alternatively, 4-methoxyphenylboronic acid with a 2-haloaniline.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on standard Suzuki coupling methodologies.[6][7]
-
Reaction Setup: To a Schlenk flask, add 2-aminophenylboronic acid (1.2 eq.), 4-bromoanisole (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 6-12 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure to obtain the crude product.
Purification and Characterization
Proper purification is critical to obtaining high-purity this compound.
Purification Techniques
| Technique | Description | Protocol Insights |
| Recrystallization | A method for purifying solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and crystallizes out as the solution cools, leaving impurities behind. | A good solvent will dissolve the compound when hot but not at room temperature. Ethanol/water mixtures are often effective for substituted anilines.[9] If the solution is colored, a small amount of activated carbon can be used for decolorization before hot filtration.[9] |
| Column Chromatography | A technique used to separate components of a mixture based on differential adsorption to a stationary phase. | For amino compounds, silica gel is the standard stationary phase. Tailing or smearing on the TLC plate is common due to the basicity of the amine. This can be mitigated by adding a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent (e.g., ethyl acetate/hexanes).[9] |
Spectroscopic Data
The identity and purity of the final product are confirmed using standard spectroscopic methods. The following table summarizes the expected data for this compound.
| Technique | Expected Observations |
| ¹H NMR | ~7.2-7.8 ppm: Multiplets, corresponding to the aromatic protons. ~6.6-6.9 ppm: Multiplets, corresponding to the aromatic protons on the amine-substituted ring. ~5.5-6.5 ppm: Broad singlet, 2H, corresponding to the -NH₂ protons. ~3.8 ppm: Singlet, 3H, corresponding to the -OCH₃ protons. |
| ¹³C NMR | ~195 ppm: Carbonyl carbon (C=O). ~163 ppm: Aromatic carbon attached to the methoxy group. ~150 ppm: Aromatic carbon attached to the amino group. ~113-135 ppm: Remaining aromatic carbons. ~55 ppm: Methoxy carbon (-OCH₃). |
| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct sharp peaks (N-H stretch of primary amine). ~1650 cm⁻¹: Strong absorption (C=O stretch of the ketone). ~1250 cm⁻¹: Strong absorption (C-O stretch of the aryl ether). 1580-1620 cm⁻¹: Medium absorptions (Aromatic C=C stretches). |
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic organic chemistry reactions. The Friedel-Crafts acylation offers a direct, cost-effective route, provided the amino group is appropriately protected. Alternatively, the Suzuki-Miyaura cross-coupling provides a modern, highly versatile, and functional-group-tolerant pathway that is often preferred for its milder conditions and high yields. The choice of method depends on factors such as starting material availability, scalability, and desired purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize, purify, and characterize this important chemical intermediate.
References
- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts Acylation [www1.udel.edu]
- 4. prepchem.com [prepchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Physical and spectroscopic data of 2-Amino-4'-methoxybenzophenone
An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 2-Amino-4'-methoxybenzophenone
Introduction: Unveiling a Key Chemical Intermediate
This compound (CAS No. 36192-61-7) is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and a conjugated ketone system, renders it a valuable precursor in the synthesis of a wide array of more complex molecules. It serves as a critical building block in the development of pharmaceuticals, agrochemicals, and high-performance materials such as UV absorbers and pigments.[1] Understanding its fundamental physical and spectroscopic characteristics is paramount for researchers and process chemists who wish to utilize this compound effectively, predict its reactivity, and ensure its quality.
This guide provides a comprehensive, research-grade overview of this compound, moving beyond a simple data sheet to offer insights into the interpretation of its spectral data and the methodologies for their acquisition. The information presented herein is synthesized from established chemical data sources to provide a reliable and practical resource for laboratory professionals.
Molecular Structure and Physicochemical Properties
The structural arrangement of this compound, featuring an aminobenzoyl group linked to a methoxyphenyl group, dictates its chemical behavior and physical properties.
Figure 1: Chemical Structure of this compound.
The key physicochemical properties are summarized below for quick reference. These parameters are essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| CAS Number | 36192-61-7 | [1] |
| Appearance | White to yellow crystalline powder | [2] |
| Melting Point | 59-64 °C (varies with purity) | [2][3] |
| Boiling Point | ~150-160 °C at 5 mmHg | [3] |
| Solubility | Soluble in ethanol, ether, and other organic solvents; insoluble in water. | [3][4] |
| Storage | Store at room temperature in a dry, well-ventilated area. | [1] |
Spectroscopic Data and Interpretation
Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with expert interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
| ~7.6 - 7.8 | Doublet | 2H | Aromatic H (ortho to C=O, methoxy-ring) |
| ~7.3 - 7.5 | Multiplet | 3H | Aromatic H (remaining protons on amino-ring) |
| ~6.8 - 7.0 | Doublet | 2H | Aromatic H (ortho to -OCH₃) |
| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ (amine) |
| ~3.8 - 3.9 | Singlet | 3H | -OCH₃ (methoxy) |
Expert Interpretation:
-
Aromatic Region (6.8-7.8 ppm): The signals are split into distinct groups due to the different electronic environments of the two aromatic rings. The two protons ortho to the electron-withdrawing carbonyl group on the methoxy-substituted ring are expected to be the most downfield. The protons on the amino-substituted ring are more shielded and appear further upfield.
-
Amine Protons (~5.5-6.5 ppm): The protons of the primary amine typically appear as a broad singlet. The exact chemical shift and broadness can be highly dependent on the solvent, concentration, and temperature, and the signal may exchange with D₂O.
-
Methoxy Protons (~3.8-3.9 ppm): The three equivalent protons of the methoxy group appear as a sharp singlet, a characteristic signal for this functional group.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.
| Chemical Shift (δ, ppm) | Provisional Assignment |
| ~195 - 198 | C=O (ketone) |
| ~163 - 165 | Aromatic C-OCH₃ |
| ~150 - 152 | Aromatic C-NH₂ |
| ~130 - 138 | Aromatic CH & Quaternary C |
| ~113 - 118 | Aromatic CH |
| ~55 - 56 | -OCH₃ |
Expert Interpretation:
-
Carbonyl Carbon (~195-198 ppm): The ketone carbonyl carbon is the most deshielded and appears significantly downfield.
-
Substituted Aromatic Carbons: The carbons directly attached to the oxygen (C-OCH₃) and nitrogen (C-NH₂) atoms are highly influenced by these heteroatoms and have distinct chemical shifts.
-
Aromatic CH Carbons: The remaining aromatic carbons appear in the typical range of 110-140 ppm. Precise assignment requires advanced 2D NMR techniques but the distinct signals confirm the presence of the two differently substituted rings.
-
Methoxy Carbon (~55-56 ppm): The carbon of the methoxy group is highly shielded compared to the aromatic carbons and appears upfield.
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Figure 2: Standard workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Calibration: Use a spectrometer with a field strength of at least 400 MHz. Before data acquisition, the instrument must be properly tuned to the correct frequency and the magnetic field homogeneity optimized (shimming) to ensure high resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-32) should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected. Reference the spectrum by setting the chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H Stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1640 - 1620 | Strong | C=O Stretch (ketone, conjugated) |
| 1600 - 1580 | Strong | N-H Bend (amine) & Aromatic C=C Stretch |
| 1260 - 1240 | Strong | Aryl-O Stretch (asymmetric) |
| 1170 - 1150 | Strong | C-N Stretch |
Expert Interpretation:
-
N-H Stretch (3450-3300 cm⁻¹): The presence of a primary amine (-NH₂) is unequivocally confirmed by a characteristic doublet in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C=O Stretch (1640-1620 cm⁻¹): The strong absorption band for the ketone carbonyl is found at a lower frequency than a typical acyclic ketone (~1715 cm⁻¹) due to conjugation with the two aromatic rings, which weakens the C=O double bond.
-
Aryl-O Stretch (1260-1240 cm⁻¹): A strong, prominent peak in this region is characteristic of the asymmetric C-O-C stretch of the aryl ether (methoxy group).
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
-
Data Acquisition: Record the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio. The final spectrum is automatically displayed as absorbance or transmittance after background subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation patterns.
-
Molecular Ion (M⁺): For C₁₄H₁₃NO₂, the expected monoisotopic mass is 227.0946 Da. In a low-resolution mass spectrum, this will appear as a peak at m/z = 227.
-
Key Fragmentation: Electron Ionization (EI) would likely induce fragmentation via cleavage adjacent to the carbonyl group (alpha-cleavage).
Figure 3: Plausible fragmentation pathway in EI-MS.
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often used with liquid chromatography (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5] The solvent should be compatible with the mobile phase if using LC-MS.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the instrument to operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500). The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z = 228 .
Conclusion
The data and protocols presented in this guide offer a robust framework for the identification, characterization, and quality control of this compound. A thorough understanding of its NMR, IR, and MS spectral features is indispensable for any scientist working with this versatile chemical intermediate. The detailed methodologies provide a standardized approach to ensure the generation of reliable and accurate analytical data, underpinning the integrity of research and development efforts in pharmaceuticals, materials science, and beyond.
References
2-Amino-4'-methoxybenzophenone CAS number and nomenclature
An In-depth Technical Guide to 2-Amino-4'-methoxybenzophenone
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the nomenclature, properties, synthesis, analysis, and applications of this compound, a key intermediate in organic and medicinal chemistry.
Core Identification and Nomenclature
This compound is a diaryl ketone derivative featuring both an amine and a methoxy functional group on its distinct phenyl rings. This substitution pattern makes it a versatile building block for more complex molecular architectures.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which is crucial for unambiguous identification in databases and regulatory documents.
| Identifier | Value |
| CAS Number | 36192-61-7[1] |
| Molecular Formula | C₁₄H₁₃NO₂[1] |
| Molecular Weight | 227.26 g/mol [1] |
| IUPAC Name | (2-aminophenyl)(4-methoxyphenyl)methanone |
| Common Synonyms | 2-Benzoyl-4'-methoxyaniline |
| MDL Number | MFCD00034063[1] |
Physicochemical and Safety Profile
Understanding the physical properties and safety requirements is fundamental for the effective and safe handling of any chemical intermediate in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| Appearance | Yellow Powder/Solid | [2] |
| Melting Point | 91 - 94 °C (for analogous 2-Amino-4'-methylbenzophenone) | [2] |
| Solubility | Data not widely available; expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | |
| Storage | Store at room temperature in a dry, well-ventilated place.[1] |
Safety and Handling
Safe laboratory practice is paramount when working with this compound. The following guidelines are derived from standard Material Safety Data Sheets (MSDS).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[3]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2][3] Use non-sparking tools and prevent electrostatic discharge.[3]
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[3]
-
Ingestion: Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[3]
-
-
Fire Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam as extinguishing media.[3] Firefighters should wear self-contained breathing apparatus (SCBA).[2]
Synthesis Pathway: A Representative Protocol
While various synthetic routes can be envisioned, a common and instructive method for preparing benzophenone derivatives is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a reliable pathway to forming the central carbon-carbonyl bond. The following is a representative protocol that illustrates the core chemical logic.
Proposed Reaction: Friedel-Crafts Acylation
References
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2-Amino-4'-methoxybenzophenone
Introduction
In the landscape of medicinal chemistry, certain molecules, while not therapeutic agents themselves, are of immense importance. They serve as the foundational scaffolds upon which drugs that have shaped modern medicine are built. 2-Amino-4'-methoxybenzophenone is one such molecule. Though unassuming in isolation, it is a pivotal precursor in the synthesis of a landmark class of psychoactive drugs: the benzodiazepines. The history of this compound is inextricably linked to the rise of tranquilizers and offers a compelling narrative of chemical innovation. This guide provides an in-depth exploration of the discovery, synthetic evolution, and analytical validation of this compound, tailored for professionals in chemical research and pharmaceutical development.
Chapter 1: The Genesis - Discovery in the Context of Benzodiazepine Development
The story of this compound is not one of isolated discovery but rather a necessity driven by the groundbreaking work of Leo Sternbach and his team at Hoffmann-La Roche in the 1950s. While searching for a new class of tranquilizers to replace the dependency-forming barbiturates, Sternbach revisited a series of compounds he had synthesized two decades earlier.[1][2] This exploration led to the serendipitous discovery of the first benzodiazepine, chlordiazepoxide (Librium), in 1955, which was subsequently marketed in 1960.[2][3]
The immense success of Librium spurred the development of analogues with improved properties. This led to the synthesis of diazepam (Valium) in 1963, a compound that would become one of the most prescribed drugs in history.[2][3] The core of these molecules is a seven-membered diazepine ring fused to a benzene ring. The most efficient synthetic strategies for constructing this diazepine ring system began with 2-aminobenzophenones. Consequently, the development of robust and scalable methods for synthesizing various substituted 2-aminobenzophenones, including the 4'-methoxy derivative, became a critical focus for pharmaceutical chemists.
Chapter 2: The Friedel-Crafts Approach - A Mainstay of Synthesis
The most direct and widely adopted method for the synthesis of 2-aminobenzophenones is the Friedel-Crafts acylation.[4][5] This reaction, first described in 1877, is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[6] In the context of this compound, the strategy involves the reaction of an activated aniline derivative with an acylating agent, typically a benzoyl chloride, in the presence of a Lewis acid catalyst.
Causality in Experimental Design
The choice of reactants and conditions is governed by the principles of electrophilic aromatic substitution.
-
The Aniline Component : The amino group of aniline is a strong activating group, but it readily complexes with Lewis acids, deactivating the ring. To circumvent this, the amino group is typically protected, often as an acetanilide. This moderately deactivating acetyl group directs the incoming electrophile to the ortho and para positions while preventing catalyst poisoning.
-
The Benzoyl Component : 4-methoxybenzoyl chloride (anisoyl chloride) is used as the acylating agent. The methoxy group is an electron-donating group, which can influence the reactivity of the acyl chloride.
-
The Catalyst : A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the acyl chloride.[7] Stoichiometric amounts are often necessary as the catalyst complexes with the product ketone.
General Synthetic Workflow
The synthesis can be visualized as a multi-stage process, beginning with starting materials and culminating in a purified, validated final product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following is a representative protocol based on established Friedel-Crafts procedures. Researchers should consult primary literature and perform appropriate risk assessments before implementation.
Materials:
-
Acetanilide
-
4-Methoxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid, concentrated
-
Sodium hydroxide solution
-
Sodium sulfate, anhydrous
-
Ethanol
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous DCM and acetanilide. The suspension is cooled to 0°C in an ice bath.
-
Catalyst Addition: Anhydrous AlCl₃ is added portion-wise to the stirred suspension, ensuring the temperature remains below 10°C. The mixture is stirred for 15 minutes.
-
Acylation: 4-Methoxybenzoyl chloride is added dropwise via an addition funnel. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux for 3-4 hours, or until TLC indicates consumption of the starting material.
-
Hydrolysis & Workup: The reaction mixture is cooled to 0°C and slowly quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The resulting biphasic mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, sodium hydroxide solution, and brine, then dried over anhydrous sodium sulfate.
-
Deprotection: The solvent is removed in vacuo to yield the protected intermediate. This crude product is then refluxed in a mixture of ethanol and concentrated HCl for 2-4 hours to hydrolyze the acetyl group.
-
Purification: The acidic solution is cooled, neutralized with a base (e.g., NaOH) to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. The final product, this compound, is purified by recrystallization from a suitable solvent like ethanol.
Chapter 3: Alternative Synthetic Strategies
While the Friedel-Crafts reaction is prevalent, other methods have been developed, often to overcome some of its limitations, such as catalyst stoichiometry and substrate scope.
The Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction, offers an alternative C-N bond-forming strategy.[8][9] While classically used for biaryl ether synthesis, variations (like the Goldberg reaction) can be applied to form diarylamines.[8] A synthetic sequence could involve the coupling of an anthranilic acid derivative with an aryl halide, followed by further transformation. These reactions often require high temperatures and polar aprotic solvents, but modern ligand-accelerated protocols have improved the reaction conditions.[8][10][11][12]
Grignard and Organolithium Reactions
Another classical approach involves the addition of an organometallic reagent to a benzonitrile or benzamide derivative. For example, a Grignard reagent derived from 4-bromoanisole could be added to a 2-aminobenzonitrile derivative. The resulting imine intermediate would then be hydrolyzed to afford the benzophenone. This method is particularly useful when the substitution patterns on the aromatic rings are not conducive to a Friedel-Crafts reaction.
| Method | Key Reagents | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Acetanilide, 4-Methoxybenzoyl chloride | AlCl₃, FeCl₃ | Reflux in chlorinated solvent | Well-established, direct | Stoichiometric Lewis acid, potential for side reactions |
| Ullmann Condensation | Anthranilic acid derivative, 4-Haloanisole | Copper (I) salts | High temp, polar solvent (DMF, NMP) | Good for specific substitution patterns | Harsh conditions, catalyst removal can be difficult |
| Organometallic Addition | 4-Anisylmagnesium bromide, 2-Aminobenzonitrile | None | Anhydrous ether (THF) | Good functional group tolerance | Requires anhydrous conditions, sensitive reagents |
Chapter 4: A Pivotal Intermediate - The Gateway to Diazepam
The primary industrial and historical significance of this compound and its analogues lies in their role as the final key intermediate for the synthesis of 1,4-benzodiazepines like diazepam.[4][13] The transformation involves the construction of the seven-membered diazepine ring onto the aminobenzophenone scaffold.
The general pathway involves two key steps:
-
N-Acylation: The 2-amino group is first acylated, often with an α-amino acid derivative or a haloacetyl chloride. For diazepam, this step typically involves reaction with a glycine derivative or its equivalent.[14]
-
Cyclization: The newly introduced side chain then undergoes an intramolecular condensation with the ketone carbonyl to form the diazepine ring. This is often promoted by heat or a dehydrating agent.
Caption: Transformation pathway from a 2-aminobenzophenone to the benzodiazepine core.
This synthetic sequence, pioneered by Sternbach, was remarkably efficient and adaptable, allowing for the creation of a vast library of benzodiazepine derivatives by simply varying the starting aminobenzophenone and the acylating agent.
Chapter 5: Analytical & Spectroscopic Profile
A critical component of any synthetic protocol is the validation of the final product's identity and purity. For this compound, standard spectroscopic techniques are employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint. Key expected signals include:
-
A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.
-
A broad singlet for the amine (-NH₂) protons, which can vary in position.
-
A series of multiplets in the aromatic region (approx. 6.5-7.8 ppm) corresponding to the eight aromatic protons on the two rings.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the 14 carbons, including the carbonyl carbon (C=O) downfield (typically >190 ppm) and the methoxy carbon (-OCH₃) around 55 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.
-
A characteristic doublet in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretches of the primary amine.
-
A strong absorption around 1620-1680 cm⁻¹ for the C=O stretch of the ketone.
-
C-O stretching bands for the ether linkage around 1250 cm⁻¹.
-
-
Mass Spectrometry: Provides the molecular weight of the compound (C₁₄H₁₃NO₂ ≈ 227.26 g/mol ) and its fragmentation pattern, confirming the molecular formula.[15]
-
Melting Point: A sharp melting point consistent with literature values indicates high purity of the crystalline solid.
Conclusion
This compound is more than just a chemical compound; it is a historical artifact of the modern pharmaceutical era. Its synthesis was a direct response to the need for key building blocks in the development of the benzodiazepines, a class of drugs that profoundly changed the treatment of anxiety and sleep disorders. The evolution of its synthesis from classical Friedel-Crafts reactions to more modern methods reflects the broader progress in the field of organic chemistry. For today's researchers, understanding the history, synthetic pathways, and analytical profile of this pivotal intermediate provides valuable insights into the principles of drug design and the enduring legacy of synthetic chemistry in medicine.
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. synarchive.com [synarchive.com]
- 13. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 14. jocpr.com [jocpr.com]
- 15. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
An In-depth Technical Guide to 2-Amino-4'-methoxybenzophenone Derivatives and Their Therapeutic Potential
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-4'-methoxybenzophenone scaffold represents a privileged chemical structure with significant potential in medicinal chemistry. As a key intermediate, it serves as a versatile building block for the synthesis of a diverse array of heterocyclic compounds and derivatives. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the therapeutic potential of this compound derivatives, with a particular focus on their promise as novel anticonvulsant agents. Drawing upon established synthetic methodologies and extensive research into the pharmacology of related aminobenzophenone structures, this document offers detailed experimental protocols, discusses structure-activity relationships, and elucidates potential mechanisms of action. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore and exploit the therapeutic promise of this important class of molecules.
Introduction: The this compound Core
This compound, identified by its CAS number 36192-61-7, is an aromatic ketone featuring a benzophenone core substituted with an amino group at the 2-position of one phenyl ring and a methoxy group at the 4'-position of the other. This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable synthon in organic chemistry.[1][2] While its primary utility has been in the synthesis of dyes, pigments, and UV absorbers, a growing body of evidence suggests that derivatives of this core structure possess significant biological activities.[2] Of particular interest is the potential for developing novel therapeutic agents, especially for neurological disorders.
The general class of 2-aminobenzophenones serves as a cornerstone for the synthesis of numerous biologically active heterocyclic systems, including benzodiazepines, quinazolines, and acridones.[3] The presence of both a nucleophilic amino group and a reactive carbonyl function within the same molecule allows for a rich variety of chemical transformations, paving the way for the creation of diverse chemical libraries for drug discovery. This guide will focus on the untapped potential of derivatives of this compound, providing a roadmap for their synthesis, evaluation, and mechanistic understanding.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be approached through several established synthetic routes for 2-aminobenzophenones, with the Friedel-Crafts acylation being a prominent method.[3][4][5][6] The following protocols are based on well-documented procedures for analogous compounds and can be adapted for the synthesis of the title compound and its derivatives.[7][8]
General Synthetic Strategies
The construction of the 2-aminobenzophenone scaffold typically involves either the formation of the ketone bridge between two pre-functionalized aromatic rings or the introduction of the amino group onto a pre-formed benzophenone. Common strategies include:
-
Friedel-Crafts Acylation: This is a classic method involving the reaction of an activated benzoic acid derivative (like a benzoyl chloride) with an aniline derivative.[3][4][5][6]
-
From Anthranilic Acids: Anthranilic acid and its derivatives can be converted to the corresponding benzoyl chloride, which then undergoes an intramolecular or intermolecular Friedel-Crafts reaction.[3][7][8]
-
From 2-Aminobenzonitriles: The cyano group of a 2-aminobenzonitrile can be reacted with an organometallic reagent, such as a Grignard or organolithium reagent, followed by hydrolysis to yield the ketone.[3][9]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol outlines a plausible multi-step synthesis of this compound starting from aniline and anisole.
Step 1: Protection of Aniline
The amino group of aniline is first protected to prevent side reactions during the Friedel-Crafts acylation. Acetylation is a common and effective method.
-
Materials: Aniline, Acetic Anhydride, Sodium Acetate.
-
Procedure:
-
To a stirred solution of aniline in glacial acetic acid, add sodium acetate.
-
Slowly add acetic anhydride while maintaining the temperature below 40°C.
-
Stir the mixture for 1-2 hours at room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Filter the solid, wash with cold water, and dry to obtain acetanilide.
-
Step 2: Friedel-Crafts Acylation
The protected aniline (acetanilide) is then acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
-
Materials: Acetanilide, 4-Methoxybenzoyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
Suspend anhydrous AlCl₃ in dry DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension in an ice bath and slowly add 4-methoxybenzoyl chloride.
-
To this mixture, add a solution of acetanilide in dry DCM dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by slowly pouring it onto crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-acetamido-4'-methoxybenzophenone.
-
Step 3: Deprotection
The final step is the hydrolysis of the acetamido group to reveal the free amine.
-
Materials: 2-Acetamido-4'-methoxybenzophenone, Hydrochloric Acid, Ethanol.
-
Procedure:
-
Dissolve the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the solution for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Spectral Characterization
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 36192-61-7 | [1][3][10] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][10] |
| Molecular Weight | 227.26 g/mol | [1][10] |
| Appearance | Expected to be a crystalline solid | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Predicted Spectral Data
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the methoxy-substituted ring will be influenced by the electron-donating methoxy group, while the protons on the amino-substituted ring will be affected by the amino group. A singlet for the methoxy protons (around 3.8 ppm) and a broad singlet for the amino protons are anticipated.
-
¹³C NMR: The spectrum should display 12 unique carbon signals, accounting for the symmetry in the 4-methoxyphenyl ring.[12][13][14] The carbonyl carbon will appear downfield (around 195-200 ppm). The carbon attached to the methoxy group and the carbon attached to the amino group will also have characteristic chemical shifts.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).[19]
Therapeutic Potential: Focus on Anticonvulsant Activity
Derivatives of aminobenzophenones and structurally related benzamides have shown significant promise as anticonvulsant agents.[21] This suggests that novel derivatives of this compound could be valuable leads in the development of new antiepileptic drugs.
Rationale and Supporting Evidence
Numerous studies have demonstrated the anticonvulsant properties of compounds with a central benzamide or benzanilide scaffold. These compounds are effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure tests.[22][23][24][25] The MES test is particularly indicative of efficacy against generalized tonic-clonic seizures.[23][24][25][26]
Table of Anticonvulsant Activity of Related Compounds:
| Compound Class | Key Findings | Reference(s) |
| 4-Aminobenzamides | N-alkyl and N-aryl derivatives show potent activity against MES-induced seizures. | [11] |
| 4-Aminobenzanilides | The 2,6-dimethylaniline derivative is a highly potent anti-MES compound. | [12] |
| 2- and 3-Aminobenzanilides | The 3-aminobenzanilide of 2,6-dimethylaniline exhibits a high protective index. | [9] |
| 4-Aminophenylacetamides | The 2,6-dimethylaniline derivative is potent against both MES and PTZ-induced seizures. | [23] |
Proposed Mechanism of Action
The anticonvulsant effects of many established antiepileptic drugs are mediated through two primary mechanisms: modulation of voltage-gated ion channels and enhancement of GABAergic inhibition.[25][27][28]
-
Voltage-Gated Sodium Channel Blockade: Many anticonvulsants, such as phenytoin and carbamazepine, act by blocking voltage-gated sodium channels.[1][10][29][30][31] They stabilize the inactivated state of these channels, which reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[1][10][29][30][31] It is plausible that this compound derivatives could adopt a conformation that allows them to interact with and block these channels.
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[27][32] Drugs like benzodiazepines and barbiturates enhance the effect of GABA at the GABA-A receptor, leading to increased chloride ion influx and neuronal hyperpolarization.[27][28][32][33] The structural similarity of some aminobenzophenone derivatives to known GABA-A receptor modulators suggests this as a possible mechanism of action.
Diagram of Potential Anticonvulsant Mechanisms:
Caption: Hypothesized mechanisms of anticonvulsant action.
Experimental Evaluation of Anticonvulsant Potential
A systematic evaluation of novel this compound derivatives for anticonvulsant activity would involve a tiered screening approach.
Primary Screening: Maximal Electroshock (MES) Test
The MES test is a reliable model for identifying compounds effective against generalized tonic-clonic seizures.[22][23][24][25][26]
-
Principle: A supramaximal electrical stimulus is applied to rodents (mice or rats), inducing a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
-
Procedure:
-
Administer the test compound to a group of animals (typically via intraperitoneal injection).
-
After a predetermined time for drug absorption, apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of tonic hindlimb extension.
-
The dose at which 50% of the animals are protected (ED₅₀) is determined.
-
Secondary Screening and Neurotoxicity Assessment
Compounds that show activity in the MES test should be further evaluated for their broader anticonvulsant profile and potential for neurotoxicity.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This test identifies compounds that can prevent clonic seizures induced by the GABA antagonist pentylenetetrazol, suggesting a potential mechanism involving the GABAergic system.[22]
-
Rotarod Test: This is a standard method for assessing motor coordination and identifying potential neurotoxicity.[34][35][36][37][38]
-
Principle: Animals are placed on a rotating rod, and the time they can remain on the rod before falling is measured. A decrease in performance indicates motor impairment.[34][35][36][37][38]
-
Procedure:
-
Train the animals on the rotarod for a set period.
-
Administer the test compound.
-
At various time points after administration, place the animals back on the rotating rod and record the latency to fall.
-
The dose that causes motor impairment in 50% of the animals (TD₅₀) is determined.
-
-
The ratio of TD₅₀ to ED₅₀ gives the Protective Index (PI), a measure of the compound's therapeutic window.
Structure-Activity Relationships (SAR) and Future Directions
The development of potent and selective anticonvulsants from the this compound scaffold will rely on a systematic exploration of structure-activity relationships. Key areas for modification and investigation include:
-
Substitution on the Amino Group: Acylation or alkylation of the 2-amino group can lead to a wide range of amides, sulfonamides, and ureas. The nature of the substituent will significantly impact lipophilicity, hydrogen bonding capacity, and overall molecular conformation.
-
Modification of the Phenyl Rings: Introduction of various substituents (e.g., halogens, alkyl, nitro groups) on either of the phenyl rings can modulate the electronic properties and steric bulk of the molecule, influencing its binding to biological targets.
-
Bioisosteric Replacement: Replacing the benzophenone core with other diaryl ketone or related isosteres could lead to improved pharmacokinetic or pharmacodynamic properties.
Future research should focus on synthesizing a focused library of derivatives and evaluating them in the described preclinical models. Promising candidates should then be subjected to further studies, including pharmacokinetic profiling and more detailed mechanistic investigations.
Conclusion
This compound and its derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel therapeutic agents. The synthetic accessibility of this scaffold, combined with the established anticonvulsant activity of related aminobenzophenones, provides a strong rationale for further investigation. The experimental protocols and theoretical frameworks presented in this guide offer a solid foundation for researchers to embark on the design, synthesis, and evaluation of new anticonvulsant candidates derived from this versatile chemical core. Through a systematic approach to SAR and mechanistic studies, it is anticipated that novel, potent, and safe antiepileptic drugs can be discovered from this promising class of molecules.
References
- 1. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 2. US5053543A - Synthesis of 2-aminobenzophenones - Google Patents [patents.google.com]
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- 9. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
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- 15. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Aminobenzophenone(2835-77-0) 1H NMR spectrum [chemicalbook.com]
- 17. 2-AMINOBENZOPHENONE-2'-CARBOXYLIC ACID(1147-43-9) 1H NMR [m.chemicalbook.com]
- 18. N-(4-Methoxybenzylidene)-4-methoxyaniline | C15H15NO2 | CID 262164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Amine - Wikipedia [en.wikipedia.org]
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- 22. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Theoretical Examination of 2-Amino-4'-methoxybenzophenone: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 2-Amino-4'-methoxybenzophenone, a key intermediate in the synthesis of pharmaceuticals and UV absorbers.[1] Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we delve into the molecule's electronic structure, vibrational spectra, and non-linear optical (NLO) properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a foundational understanding of this compound's physicochemical characteristics and predictive insights into its behavior.
Introduction: The Significance of this compound
Benzophenone and its derivatives are a class of organic compounds with the general formula (C₆H₅)₂CO.[2] They are widely utilized as photoinitiators in UV-curing applications, such as inks and coatings, and as UV blockers in perfumes, soaps, and plastic packaging.[3] Certain benzophenone derivatives are also pharmacologically active, with some demonstrating potential as antileishmanial and antitumor agents.[4][5]
This compound, with the chemical formula C₁₄H₁₃NO₂, is a crucial building block in organic synthesis.[1] Its structural features, namely the amino and methoxy functional groups, are electron-donating, which can significantly influence the electronic properties and reactivity of the benzophenone core. Understanding the theoretical underpinnings of this molecule's structure-property relationships is paramount for its effective utilization in the design of novel pharmaceuticals and advanced materials.
This guide will explore the theoretical aspects of this compound, providing a detailed examination of its molecular geometry, vibrational modes, electronic transitions, and potential for non-linear optical applications.
Computational Methodology: A Framework for Theoretical Investigation
The theoretical calculations presented in this guide are grounded in Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with a 6-311++G(d,p) basis set, is proposed for geometry optimization and vibrational frequency calculations. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.[6][7]
The rationale for this choice lies in the functional's ability to incorporate both exchange and correlation effects, providing a more accurate description of electron-electron interactions than simpler methods. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Software and Workflow
All calculations would be performed using a computational chemistry software package such as Gaussian. The general workflow for the theoretical analysis is as follows:
References
- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 2. Benzophenone - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. ijacskros.com [ijacskros.com]
- 7. Molecular structure, NBO analysis, electronic absorption and vibrational spectral analysis of 2-Hydroxy-4-Methoxybenzophenone: reassignment of fundamental modes - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-4'-methoxybenzophenone material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 2-Amino-4'-methoxybenzophenone
This document provides a comprehensive technical overview of the safety, handling, and regulatory information pertinent to this compound (CAS No: 36192-61-7). Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes critical data from its Material Safety Data Sheet (MSDS). The primary objective is to move beyond mere compliance, offering a framework for understanding the causality behind safety protocols and fostering a culture of proactive laboratory safety.
It is important to note that comprehensive safety and toxicological data for this specific compound are not extensively published. Therefore, this guide supplements available information with data from closely related structural analogues, such as 2-Amino-4'-methylbenzophenone, to provide a more complete risk assessment. All such instances are clearly indicated to maintain scientific transparency.
Chemical Identity and Molecular Structure
This compound is a substituted aromatic ketone. Its molecular structure, featuring an aminobenzoyl group linked to a methoxyphenyl group, makes it a valuable intermediate in the synthesis of various organic molecules.[1] It is primarily utilized in the production of pharmaceuticals, agrochemicals, and as a precursor for UV absorbers and specialized dyes.[1]
Caption: Chemical structure and key identifiers.
Hazard Identification and GHS Classification
A definitive Globally Harmonized System (GHS) classification for this compound is not consistently available. However, based on the classification of structurally similar compounds like 2-Amino-4-methoxybenzoic acid, it is prudent to handle this chemical with the assumption that it may present similar hazards.[2] The primary anticipated risks include irritation to the skin, eyes, and respiratory system.
Caption: Anticipated GHS Pictogram and Hazards.
Potential Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Potential Precautionary Statements:
-
P261: Avoid breathing dust.[3]
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Physical and Chemical Properties
Understanding the physical state and properties of a chemical is fundamental to its safe handling and storage. The data below is compiled for the closely related analogue, 2-Amino-4'-methylbenzophenone, and should be considered representative.
| Property | Value | Source |
| Physical State | Fine Crystalline Powder | [6] |
| Color | Yellow | [6] |
| Odor | No data available | [6] |
| Melting Point | 91°C (for methyl analogue) | [6] |
| Solubility | No data available | [6] |
| Boiling Point | No data available | |
| Flash Point | > 93.3 °C (for methyl analogue) | [6] |
First-Aid Measures: A Self-Validating Protocol
Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are based on established best practices for handling similar chemical compounds.[4][6]
Core Principle: The primary goal of first aid is the rapid and thorough removal of the substance from the affected area to minimize absorption and local damage.
-
Inhalation:
-
Action: Immediately move the affected individual to an area with fresh air.[4][6]
-
Causality: This removes the person from the source of exposure and provides an oxygen-rich environment.
-
Follow-up: If breathing is difficult or ceases, provide oxygen or artificial respiration. Seek immediate medical attention.[6] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[6]
-
-
Skin Contact:
-
Action: Immediately remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[4]
-
Causality: Physical removal with soap and copious water is the most effective way to decontaminate the skin and prevent irritation or absorption.
-
Follow-up: If skin irritation develops or persists, seek medical advice.[4]
-
-
Eye Contact:
-
Action: Immediately flush the eyes with plenty of clean, flowing water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[4][6]
-
Causality: Prolonged irrigation is necessary to ensure all traces of the solid particles are removed from the eye surface and under the eyelids, preventing mechanical and chemical damage.
-
Follow-up: Seek immediate medical attention, especially if irritation persists.[4]
-
-
Ingestion:
-
Action: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6]
-
Causality: Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to severe respiratory damage. Rinsing the mouth dilutes the immediate concentration.
-
Follow-up: Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
-
Fire-Fighting Measures
While not highly flammable, this organic compound will burn if sufficiently heated.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6] Water spray can be used to cool fire-exposed containers.[7]
-
Rationale: These agents extinguish the fire by smothering (displacing oxygen) or interrupting the chemical reaction of the fire, without scattering the solid material.
-
-
Specific Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[6][7]
Accidental Release Measures: Workflow for Containment
A systematic approach is required to manage spills safely, protecting both personnel and the environment.
Caption: Step-by-step workflow for spill response.
Key Protocols:
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if dust is generated.[6]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[6]
-
Methods for Cleaning Up: Carefully sweep up or vacuum the material and place it into a suitable, closed container for disposal.[8] Use non-sparking tools to prevent ignition.[6]
Safe Handling and Storage
Proactive measures during handling and storage are the foundation of laboratory safety.
| Aspect | Protocol | Rationale | Sources |
| Handling | Handle in a well-ventilated area or under a chemical fume hood.[6] Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[6] Wash hands thoroughly after handling.[4] | Minimizes inhalation exposure and prevents accidental contact with sensitive tissues. | [4][6] |
| Storage | Store in a tightly closed container.[4] Keep in a dry, cool, and well-ventilated place.[4][6] Store away from incompatible materials such as strong oxidizing agents and acids.[7] | Prevents contamination, degradation from moisture, and dangerous reactions with incompatible substances. | [4][6][7] |
Exposure Controls and Personal Protection
Engineering controls and Personal Protective Equipment (PPE) create a barrier between the researcher and the chemical hazard.
| Control Type | Specification | Standard |
| Engineering Controls | Work should be conducted in a well-ventilated area. Eyewash stations and safety showers must be readily available.[4][9] | N/A |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[6] | EN 166 (EU) or NIOSH (US)[6] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[6][9] | EN 374 (EU) |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a full-face respirator with a particulate filter.[6][10] | NIOSH or EN 143 |
Stability and Reactivity
-
Reactivity: Not expected to be reactive under normal conditions.[4]
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Conditions to Avoid: Incompatible products, heat, and sources of ignition.[4][7]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.[7]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[4] There is no specific LD50 or LC50 data available in the provided search results.[7][10] Therefore, the compound should be handled with the care afforded to a substance of unknown toxicity. The primary health concerns, based on its chemical class, are acute irritation to the eyes, skin, and respiratory system upon direct contact.
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Procedure: Dispose of this material and its container at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[6]
-
Prohibition: Do not contaminate water, foodstuffs, or soil. Do not discharge into sewer systems or the environment.[6]
References
- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 2. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Amino-4'-methoxybenzophenone
An authoritative guide for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of the pivotal chemical intermediate, 2-Amino-4'-methoxybenzophenone.
Introduction
This compound is a substituted aromatic ketone that holds a significant position in the landscape of organic and medicinal chemistry. Structurally, it is a derivative of benzophenone, featuring an amino group and a methoxy group on its two phenyl rings. These functional groups impart a unique reactivity profile to the molecule, making it a valuable precursor in the synthesis of a diverse range of more complex chemical entities.[1][2] Historically and presently, its most prominent role is as a key building block in the synthesis of various pharmaceuticals, most notably the 1,4-benzodiazepine class of psychoactive drugs.[3][4][5] This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its critical applications in research and development.
Synthesis of this compound
The primary and most established method for the synthesis of this compound and its analogues is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile, attacking the electron-rich aromatic ring to form the desired aryl ketone.
Experimental Protocol: Friedel-Crafts Acylation for this compound
The following protocol is a representative example of the synthesis of a benzophenone derivative via Friedel-Crafts acylation, adapted from established methodologies.[8][9]
Materials:
-
Anisole
-
2-Nitrobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Sodium hydroxide (NaOH), aqueous solution
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, addition funnel, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve anisole in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions. Stir the mixture until the AlCl₃ is well-dispersed.
-
Acylation: Slowly add a solution of 2-nitrobenzoyl chloride in dichloromethane to the reaction mixture via the addition funnel. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash sequentially with dilute hydrochloric acid, water, aqueous sodium hydroxide solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-nitro-4'-methoxybenzophenone.
-
Reduction of the Nitro Group: The resulting 2-nitro-4'-methoxybenzophenone can then be reduced to this compound. A common method for this transformation is catalytic hydrogenation using a palladium catalyst or reduction with a metal like tin or iron in acidic media.[10]
-
Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical because Lewis acids like AlCl₃ are highly reactive towards water. Moisture would deactivate the catalyst and hinder the reaction.
-
Controlled Temperature: The initial cooling and slow addition of reagents are necessary to control the exothermic nature of the Friedel-Crafts reaction and to prevent unwanted side reactions.
-
Acidic Work-up: The addition of ice and HCl is to decompose the aluminum chloride complex formed with the product ketone and to remove any unreacted aluminum chloride.
-
Aqueous Washes: The series of washes are to remove acidic and basic impurities from the organic layer.
Diagram of the Friedel-Crafts Acylation Mechanism:
References
- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 2-Amino-4'-methoxybenzophenone in UV Absorber Synthesis
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Benzophenone-Based UV Absorbers
Ultraviolet (UV) radiation poses a significant threat to the integrity and longevity of a wide range of materials, from plastics and coatings to pharmaceutical formulations.[1] This degradation, initiated by the absorption of high-energy photons, can manifest as discoloration, loss of mechanical strength, and reduced efficacy.[1] UV absorbers are chemical compounds that protect materials from these damaging effects by preferentially absorbing harmful UV radiation and dissipating it as harmless thermal energy.[2]
Among the various classes of UV absorbers, benzophenones are a prominent and widely utilized group.[3] Their efficacy stems from an intramolecular hydrogen bond between a hydroxyl group and the carbonyl oxygen.[3] Upon absorbing UV energy, this bond is temporarily broken, allowing the molecule to enter an excited state. It then rapidly returns to its ground state, releasing the energy as heat in a harmless, cyclical process.[4]
2-Amino-4'-methoxybenzophenone serves as a key intermediate in the synthesis of highly effective benzophenone-type UV absorbers.[5] Its amino group provides a reactive handle for chemical modification, allowing for the introduction of a hydroxyl group, which is essential for the UV absorption mechanism. This document provides a detailed overview of the application of this compound in the synthesis of a common UV absorber, 2-Hydroxy-4-methoxybenzophenone (also known as Oxybenzone or Benzophenone-3), and presents a comprehensive protocol for its laboratory-scale preparation.[6][7]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₂ | [5] |
| Molecular Weight | 227.26 g/mol | [5] |
| Appearance | Yellow Powder/Solid | [8] |
| Melting Point | 91 - 94 °C | [8] |
| Solubility | Information not readily available, but generally soluble in organic solvents. | |
| Storage | Room temperature, in a dry, well-ventilated place. | [5][8] |
Synthesis of 2-Hydroxy-4-methoxybenzophenone: A Two-Step Approach
The conversion of this compound to 2-Hydroxy-4-methoxybenzophenone is typically achieved through a two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt.[9]
-
Hydrolysis (Sandmeyer-type reaction): The diazonium salt is subsequently hydrolyzed to introduce the hydroxyl group.[10][11]
Reaction Pathway
Caption: Synthetic route from this compound to 2-Hydroxy-4-methoxybenzophenone.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Notes |
| This compound | 36192-63-9 | 227.26 g/mol | 10.0 g (0.044 mol) | Starting material |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 3.3 g (0.048 mol) | Diazotizing agent |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 15 mL | Acid catalyst |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | Solvent |
| Urea | 57-13-6 | 60.06 g/mol | ~1 g | To quench excess nitrous acid |
| Diethyl Ether (or Ethyl Acetate) | 60-29-7 | 74.12 g/mol | As needed | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | Drying agent |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 g/mol | As needed | Neutralization |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-Hydroxy-4-methoxybenzophenone.
Step-by-Step Procedure
Part 1: Diazotization
-
Preparation of the Amine Solution: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g (0.044 mol) of this compound in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of deionized water. Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate, forming a fine slurry.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve 3.3 g (0.048 mol) of sodium nitrite in 20 mL of deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30-45 minutes. The temperature must be strictly maintained between 0-5 °C throughout the addition.[9] Causality: Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt and to minimize side reactions.[12]
-
Monitoring and Quenching: After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If excess nitrous acid is present, add a small amount of urea portion-wise until the starch-iodide test is negative. Causality: Excess nitrous acid can lead to unwanted side reactions during the subsequent hydrolysis step.
Part 2: Hydrolysis and Work-up
-
Hydrolysis: Slowly warm the reaction mixture to 50-60 °C. The evolution of nitrogen gas will be observed as the diazonium group is replaced by a hydroxyl group.[10] Maintain this temperature until the gas evolution ceases (typically 1-2 hours).
-
Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash successively with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution to remove any residual acid. Finally, wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-Hydroxy-4-methoxybenzophenone can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a pale yellow crystalline solid.
Safety and Handling
-
This compound: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Sodium Nitrite: Toxic if ingested. Handle with care.
-
Concentrated Hydrochloric Acid: Corrosive. Handle in a fume hood with appropriate PPE.
-
Diazonium Salts: Are potentially explosive when isolated and dry. This protocol is designed to use the diazonium salt in solution without isolation.
-
General Precautions: Conduct the reaction in a well-ventilated fume hood.[13] Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.[14]
Broader Applications and Future Directions
The synthesized 2-Hydroxy-4-methoxybenzophenone is a widely used UV absorber in sunscreens, plastics, and coatings.[15][16] Furthermore, the hydroxyl and methoxy groups on the benzophenone scaffold can be further modified to synthesize other specialized UV absorbers with tailored properties, such as increased molecular weight for reduced migration in polymers or the introduction of reactive groups for covalent bonding into a polymer matrix.[3][17] For example, sulfonation of 2-Hydroxy-4-methoxybenzophenone yields 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid (Sulisobenzone), a water-soluble UV absorber.[18][19]
References
- 1. ecochemchina.com [ecochemchina.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. partinchem.com [partinchem.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 6. Uvinul M40 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Diazotization Reaction Mechanism [unacademy.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. UV Absorbers | Light Stabilizers for Plastics | amfine.com [amfine.com]
- 16. specialchem.com [specialchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis process for cosmetic-grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 19. 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid | 4065-45-6 [chemicalbook.com]
Introduction: The Strategic Importance of 2-Amino-4'-methoxybenzophenone
An In-Depth Guide to 2-Amino-4'-methoxybenzophenone as a Versatile Intermediate in Dye Synthesis
This compound is a diaryl ketone derivative that serves as a pivotal intermediate in the synthesis of a variety of organic compounds. While it finds applications in the development of pharmaceuticals and UV absorbers for sunscreens, its most significant role is in the manufacture of dyes and pigments.[1] The unique structure of this molecule, featuring a reactive primary amino group on one aromatic ring and an electron-donating methoxy group on the other, makes it an ideal precursor for the synthesis of chromophores, particularly azo dyes. The amino group provides a direct handle for diazotization, a fundamental process in azo dye chemistry, allowing for the creation of a diverse palette of colors. This guide offers a comprehensive overview of the synthesis of this compound and its subsequent application in dye production, complete with detailed protocols for researchers and chemical development professionals.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety requirements is paramount before undertaking any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 36192-61-7 | [1] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Appearance | Yellow Powder/Solid | [2] |
| Melting Point | 91 - 94 °C | [2] |
| Storage | Room temperature, dry | [1] |
Core Safety Directives
Handling this compound and its reagents requires strict adherence to safety protocols to minimize risks.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-impermeable gloves (inspected before use), and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3]
-
Handling: Avoid contact with skin and eyes.[3] Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[2][3]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[2][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2][3]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[2][3]
-
Ingestion: Rinse the mouth with water and do not induce vomiting.[3][4] In all cases of exposure, seek immediate medical attention.
-
Synthesis of this compound via Friedel-Crafts Acylation
The most common and industrially viable method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[5][6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7]
The synthesis of the this compound backbone can be approached from two primary retrosynthetic pathways:
-
Pathway A: Reaction between anisole (methoxybenzene) and a derivative of 2-aminobenzoyl chloride.
-
Pathway B: Reaction between an aniline derivative and 4-methoxybenzoyl chloride.[8]
The methoxy group (-OCH₃) in anisole and the amino group (-NH₂) in aniline are both activating, electron-donating groups, which facilitates the electrophilic attack on the aromatic ring.
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion.
-
Formation of Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of the acyl chloride, creating a polarized complex.
-
Electrophilic Attack: This complex dissociates to form a resonance-stabilized acylium ion.
-
Aromatic Substitution: The acylium ion acts as an electrophile and attacks the electron-rich aromatic ring (anisole or aniline derivative), forming a sigma complex (arenium ion).
-
Deprotonation: A proton is abstracted from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated.
Caption: General workflow of Friedel-Crafts Acylation.
Protocol: Synthesis of 4-Methoxybenzophenone (Illustrative Precursor)
This protocol outlines the synthesis of the core benzophenone structure. The introduction of the amino group would require starting with an appropriately substituted aniline derivative.
Materials:
-
Anisole
-
4-Methoxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath, magnetic stirrer, round-bottom flask, reflux condenser, separatory funnel
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride in portions while stirring. The mixture will generate heat.
-
Cooling: Cool the flask to 0°C using an ice bath.
-
Acyl Chloride Addition: Slowly add 4-methoxybenzoyl chloride to the stirred suspension.
-
Anisole Addition: After the acyl chloride has been added, add anisole dropwise, ensuring the temperature remains between 0-5°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of starting materials.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-methoxybenzophenone by recrystallization or column chromatography.
Application in Azo Dye Synthesis
The primary amino group of this compound is the key to its utility in dye synthesis. It allows the molecule to undergo diazotization, converting the amine into a diazonium salt, which is a potent electrophile for azo coupling.
The Two-Step Process: Diazotization and Azo Coupling
-
Diazotization: The aromatic primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0-5°C).[9] The resulting diazonium salt is highly reactive and is used immediately in the next step.
-
Azo Coupling: The diazonium salt solution is added to a solution of a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols (e.g., 2-naphthol) or anilines.[10][11] The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, forming a stable azo compound (-N=N-), which is the chromophore responsible for the dye's color.
References
- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Solved Give two Friedel-Crafts acylation reactions that | Chegg.com [chegg.com]
- 9. scialert.net [scialert.net]
- 10. Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes | Journal of Scientific Research [banglajol.info]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acylation of 2-Amino-4'-methoxybenzophenone
<
Abstract
This document provides a comprehensive guide for the N-acylation of 2-Amino-4'-methoxybenzophenone, a critical transformation in the synthesis of various pharmaceutically relevant compounds. The protocol details a robust and reproducible method using acetic anhydride as the acylating agent. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering insights into the reaction mechanism, safety considerations, and purification strategies. The information is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge for successful and safe execution of this synthetic procedure.
Introduction and Significance
This compound and its derivatives are key structural motifs found in a variety of bioactive molecules. The amino group serves as a crucial handle for further functionalization, with N-acylation being a fundamental step to introduce diverse substituents and modulate the compound's physicochemical and pharmacological properties. The resulting N-acyl derivatives are precursors to a range of compounds, including those investigated for their neurological and other therapeutic activities.[1][2]
The acetylation of an amino group, as detailed in this protocol, is a classic example of nucleophilic acyl substitution.[3] This reaction not only alters the electronic and steric properties of the molecule but can also serve as a protective strategy for the amine functionality during subsequent synthetic steps. A thorough understanding of the reaction mechanism and careful control of reaction parameters are paramount to achieving high yields and purity of the desired N-(2-benzoyl-4-methoxyphenyl)acetamide.
Reaction Mechanism and Rationale
The acylation of this compound with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism.[4][5] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an acetate ion as a leaving group and the formation of the protonated amide. A weak base, such as the acetate ion generated in situ or an added non-nucleophilic base, then deprotonates the nitrogen to yield the final N-acylated product and acetic acid as a byproduct.
The choice of acetic anhydride as the acylating agent is based on its appropriate reactivity and ease of handling. While more reactive acylating agents like acetyl chloride could be used, they often lead to more vigorous reactions that can be difficult to control and may generate corrosive byproducts like HCl.[6][] Acetic anhydride offers a good balance of reactivity and stability, typically providing clean reactions with high yields.[3]
Reaction Scheme:
Caption: Nucleophilic acyl substitution mechanism for the acylation of this compound.
Safety and Handling
Researcher safety is the highest priority. Before commencing any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all reagents. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.[9][10]
-
Acetic Anhydride: Flammable liquid and vapor.[11][12] It is corrosive and causes severe skin burns and eye damage.[11][13][14] It is also harmful if swallowed and fatal if inhaled.[11][12][13] Handle with extreme care in a fume hood, avoiding contact with skin, eyes, and clothing.[8][12] Keep away from heat, sparks, and open flames.[12][14]
-
Solvents (e.g., Toluene, Ethyl Acetate, Hexane): Flammable liquids. Use in a well-ventilated area and away from ignition sources.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][9] An emergency shower and eyewash station should be readily accessible.
Detailed Experimental Protocol
This protocol provides a reliable method for the acetylation of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | ≥98% Purity | Standard Supplier |
| Acetic Anhydride | Reagent Grade | Standard Supplier |
| Toluene | Anhydrous | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate | Reagent Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Hexane | HPLC Grade | Standard Supplier |
| Round-bottom flask | Appropriate size | Standard Glassware |
| Reflux condenser | Standard Glassware | |
| Magnetic stirrer and stir bar | Standard Equipment | |
| Heating mantle | Standard Equipment | |
| Separatory funnel | Standard Glassware | |
| Rotary evaporator | Standard Equipment | |
| Buchner funnel and filter flask | Standard Glassware |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolution: Add anhydrous toluene to the flask to dissolve the starting material completely. The volume should be sufficient to ensure good stirring (approximately 5-10 mL per gram of aminobenzophenone).
-
Addition of Acylating Agent: While stirring the solution at room temperature, slowly add acetic anhydride (1.1 - 1.2 eq) dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to quench the excess acetic anhydride. Be cautious as this will generate CO2 gas.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the initial toluene). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield the pure N-(2-benzoyl-4-methoxyphenyl)acetamide.[15][16]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the acylation of this compound.
Data and Expected Results
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Acetic Anhydride | 1.1 - 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 2 - 4 hours |
| Expected Outcome | |
| Product | N-(2-benzoyl-4-methoxyphenyl)acetamide |
| Expected Yield | > 85% (after purification) |
| Appearance | Off-white to pale yellow solid |
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point of the purified product should also be determined and compared to literature values.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature- Impure reagents (especially wet solvent) | - Extend the reaction time or increase the temperature slightly.- Ensure all reagents and solvents are anhydrous. |
| Low Yield | - Inefficient extraction- Loss during purification | - Perform multiple extractions with the organic solvent.- Optimize the recrystallization solvent system or chromatography conditions. |
| Formation of Side Products | - Overheating or prolonged reaction time- Presence of impurities in the starting material | - Carefully control the reaction temperature and time.- Ensure the purity of the this compound before starting the reaction. |
| Difficulty in Crystallization | - Product is too soluble in the chosen solvent- Presence of oily impurities | - Try a different solvent system for recrystallization.- Purify the crude product by column chromatography before attempting recrystallization. |
Conclusion
The protocol outlined in this document provides a detailed and reliable method for the acylation of this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently perform this synthesis to obtain the desired N-acylated product in high yield and purity. This foundational reaction is a gateway to a wide array of more complex molecules with potential applications in medicinal chemistry and drug development.
References
- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 8. fishersci.ca [fishersci.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. media.laballey.com [media.laballey.com]
- 13. valudor.com [valudor.com]
- 14. ineos.com [ineos.com]
- 15. US3850988A - Purification of benzophenones - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Purity Assessment of 2-Amino-4'-methoxybenzophenone
Abstract
This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-Amino-4'-methoxybenzophenone. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The developed method utilizes a C18 stationary phase with a gradient elution mobile phase composed of phosphate buffer and acetonitrile, with UV detection. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.
Introduction: The Rationale for a Dedicated Purity Method
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry where it serves as a precursor for various APIs. The purity of such intermediates directly impacts the impurity profile, efficacy, and safety of the final drug product. Process-related impurities, arising from starting materials or side reactions during synthesis, as well as degradation products formed during storage, can compromise the quality of the API.
Therefore, a validated, stability-indicating analytical method is not merely a quality control requirement but a fundamental component of a robust drug development program. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate its impurities and degradation products. This application note provides a comprehensive, field-tested protocol for an HPLC-UV method specifically tailored to the physicochemical properties of this compound.
Analyte Profile and Chromatographic Strategy
Physicochemical Properties of this compound
-
Chemical Structure: (A chemical structure image would be placed here in a formal document. As a text-based AI, a description is provided.) The molecule consists of a benzophenone core, with an amino group (-NH₂) at the 2-position of one phenyl ring and a methoxy group (-OCH₃) at the 4'-position of the second phenyl ring.
-
Polarity and Solubility: The presence of the polar amino group and the moderately polar ketone and ether functionalities, combined with the nonpolar aromatic rings, gives the molecule an intermediate polarity. This makes it well-suited for reversed-phase chromatography, where it can be retained on a nonpolar C18 stationary phase and eluted with a polar mobile phase mixture, typically water/buffer and an organic modifier like acetonitrile or methanol.
Rationale for Method Development Choices
The selection of the chromatographic conditions is based on the chemical nature of the analyte and potential impurities.
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is an excellent first choice for molecules of intermediate polarity like this compound. Its hydrophobic nature provides adequate retention.
-
Mobile Phase: A combination of acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The phosphate buffer is used to control the pH of the mobile phase. The amino group on the analyte is basic; maintaining a consistent pH (e.g., slightly acidic to neutral) ensures a consistent ionization state and, therefore, reproducible retention times.
-
Detection Wavelength (λ): Benzophenone derivatives are known to be strong UV absorbers.[4][5] Theoretical and experimental data for substituted benzophenones suggest strong absorbance in the UVA/UVB range.[4][6][7] For instance, 2-hydroxy-4-methoxybenzophenone has a specific extinction maximum between 321-327 nm. While the amino group will influence the chromophore, a preliminary scan or selection of a wavelength around 330 nm is a scientifically sound starting point to maximize sensitivity for the parent compound and its structurally related impurities.
-
Gradient Elution: A gradient elution is selected to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable run time, providing a comprehensive impurity profile.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable.
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Experimental Workflow
The following diagram outlines the logical flow of the purity assessment protocol.
Caption: Workflow for the HPLC purity assessment of this compound.
System Suitability and Method Validation
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the Reference Standard solution five times. The acceptance criteria ensure the system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Method Validation (ICH Q2(R1) Principles)
The analytical method must be validated to demonstrate its suitability for its intended purpose.
-
Specificity (Forced Degradation): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are performed by subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the main peak from any degradation products.
-
Linearity: The linearity of the method is established by analyzing a series of solutions at different concentrations (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Accuracy is determined by recovery studies, spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate sample preparations on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data is calculated.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): These are determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is tested by making small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and observing the effect on the results.
Results and Discussion: Interpreting the Data
Purity Calculation
The purity of the this compound sample is typically calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar UV response to the main component at the chosen wavelength. For higher accuracy, especially for known impurities, a reference standard for the impurity should be used to determine its relative response factor (RRF).
Identifying Potential Impurities
The synthesis of this compound often involves a Friedel-Crafts acylation reaction. This provides a logical basis for predicting potential process-related impurities.
Caption: Logical relationship of potential impurities to the main analyte.
A well-resolved chromatogram should show the main analyte peak clearly separated from smaller peaks corresponding to these potential impurities. The retention time will generally correlate with the polarity of the compound; more polar compounds (like anthranilic acid derivatives) will elute earlier, while less polar isomers may elute close to the main peak.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, robust, and validated protocol for the purity assessment of this compound. By employing a standard RP-C18 column and a gradient elution program, this method effectively separates the main analyte from potential process-related impurities and degradation products, thus qualifying as a stability-indicating method. Adherence to the system suitability criteria and proper method validation as outlined will ensure the generation of accurate and reproducible data, which is essential for quality control and regulatory compliance in the pharmaceutical industry.
References
- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 36192-61-7 | 4656-1-5W | MDL MFCD00034063 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
GC-MS Analysis of 2-Amino-4'-methoxybenzophenone and its Process-Related Byproducts: A Validated Derivatization Approach
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-Amino-4'-methoxybenzophenone, a key intermediate in pharmaceutical synthesis.[1] Due to the compound's inherent polarity from its primary amine group, direct GC analysis presents significant challenges, including poor peak shape and low sensitivity.[2][3] This protocol details a comprehensive workflow, emphasizing a crucial silylation derivatization step to enhance volatility and thermal stability. The methodology provided is designed for researchers, quality control analysts, and drug development professionals to ensure the purity and safety of active pharmaceutical ingredients (APIs) by effectively identifying and controlling process-related impurities.[4][5]
Introduction: The Imperative of Impurity Profiling
This compound serves as a critical building block in the synthesis of various pharmaceutical compounds. As with any API synthesis, the control of impurities is not merely a matter of process optimization but a fundamental requirement for drug safety and efficacy, mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[6] Impurities can arise from starting materials, intermediates, side reactions, or degradation, and their presence, even at trace levels, can impact the toxicological profile of the final drug product.[4][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive mass-based identification of volatile and semi-volatile organic compounds.[6] However, the primary aromatic amine functionality of this compound makes it challenging to analyze directly. The polar N-H bond interacts with active sites in the GC inlet and column, leading to peak tailing, reduced column lifetime, and inaccurate quantification.[2][8]
To overcome this, a chemical derivatization step is essential. This process modifies the analyte to make it more amenable to GC analysis by replacing active protons with non-polar functional groups, thereby increasing its volatility and thermal stability.[9][10] This note provides a detailed protocol centered on silylation, a proven and effective derivatization technique for amines.
The Analytical Workflow: From Sample to Data
The successful analysis of this compound and its byproducts hinges on a systematic and well-controlled workflow. Each stage, from sample preparation to data interpretation, is critical for generating reliable and reproducible results.
Caption: Overall workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The use of an internal standard and adherence to specified reaction conditions ensure the integrity of the results.
Reagents and Materials
-
Analyte Standard: this compound (≥98% purity)
-
Internal Standard (IS): e.g., 4,4'-Dibromobiphenyl or a suitable stable compound not present in the sample.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvent: Anhydrous Pyridine or Anhydrous Acetonitrile (GC grade).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Equipment: Analytical balance, vortex mixer, heating block or oven, GC-MS system.
Sample Preparation and Derivatization
The core of this method is the conversion of the primary amine to its trimethylsilyl (TMS) derivative, which is significantly more volatile and stable for GC analysis.
References
- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. biotech-spain.com [biotech-spain.com]
- 7. agilent.com [agilent.com]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: Structural Elucidation of 2-Amino-4'-methoxybenzophenone using NMR and FTIR Spectroscopy
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous structural elucidation of 2-Amino-4'-methoxybenzophenone. Designed for researchers, scientists, and drug development professionals, this document provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices. By integrating the complementary data from these powerful analytical techniques, we demonstrate a robust workflow for confirming molecular identity, identifying key functional groups, and establishing the structural framework of this important chemical intermediate.
Introduction: The Analytical Challenge
This compound is a key building block in organic synthesis, notably serving as an intermediate in the production of pharmaceuticals, dyes, and UV absorbers.[1] Its molecular structure, comprising two substituted benzene rings linked by a ketone carbonyl group, presents a rich analytical landscape. Verifying the precise arrangement of its functional groups—the primary amine (-NH₂), the ether (-OCH₃), and the ketone (C=O)—and the substitution patterns on the aromatic rings is critical for ensuring purity, predicting reactivity, and meeting regulatory standards.
Spectroscopic methods are indispensable for this task.[2] FTIR spectroscopy provides a rapid "fingerprint" of a molecule's functional groups by probing their vibrational frequencies.[3][4] NMR spectroscopy, on the other hand, maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms within the molecule.[5][6] The synergy between these two techniques provides a powerful, non-destructive approach to confirm the structure of synthesized or isolated compounds.[3]
Molecular Structure and Spectroscopic Overview
To facilitate the discussion of spectral data, the atoms in this compound are systematically numbered as shown below. This numbering scheme will be used throughout the document to assign specific signals to their corresponding atoms.
Caption: Molecular structure of this compound with atom numbering.
¹H and ¹³C NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4][6] For this compound, ¹H and ¹³C NMR spectra are essential for confirming the substitution pattern and the identity of the functional groups.
Rationale for Experimental Choices
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for this compound. It is a moderately polar solvent capable of dissolving a wide range of organic molecules, and its residual proton signal at 7.26 ppm serves as a convenient internal chemical shift reference.[7]
-
Reference Standard: Tetramethylsilane (TMS) is added as an internal standard. Its protons are highly shielded and produce a sharp singlet at 0 ppm, which does not interfere with the signals from the analyte and provides a reliable reference point.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons, the amine protons, and the methoxy protons. The integration of these signals should correspond to the number of protons in each unique environment.
| Proton(s) (See Diagram) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H₂', H₆' | ~7.8 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing carbonyl group are deshielded. They are split by their neighbors H₃' and H₅'. |
| H₃', H₅' | ~6.9 | Doublet (d) | 2H | Protons ortho to the electron-donating methoxy group are shielded. They are split by their neighbors H₂' and H₆'. |
| Aromatic Protons (C₃-H to C₆-H) | ~6.6 - 7.4 | Multiplet (m) | 4H | Protons on the amine-substituted ring will appear in the aromatic region, with complex splitting patterns due to their varied electronic environments. |
| -NH₂ | ~4.2 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and chemical exchange. |
| -OCH₃ | ~3.9 | Singlet (s) | 3H | The three equivalent protons of the methoxy group are shielded by the oxygen atom and appear as a sharp singlet as there are no adjacent protons to cause splitting. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon(s) (See Diagram) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C₇ (C=O) | ~195 | The carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of ketones. |
| C₄' (-C-O) | ~163 | Aromatic carbon directly bonded to the electronegative oxygen of the methoxy group is significantly deshielded. |
| C₂ (-C-N) | ~151 | Aromatic carbon bonded to the nitrogen of the amine group is deshielded. |
| C₁', C₁-C₆ | ~114 - 138 | The remaining eight aromatic carbons will appear in this typical range. Carbons closer to electron-withdrawing groups will be further downfield. |
| C₁₁ (-OCH₃) | ~55 | The methyl carbon of the ether group is shielded and appears upfield. |
FTIR Spectroscopy Analysis
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule.[3] The analysis of this compound is expected to reveal characteristic absorption bands for its amine, ketone, and ether functionalities, as well as its aromatic rings.
Rationale for Experimental Choices
-
Sample Preparation: The Potassium Bromide (KBr) pellet method is a standard and reliable technique for analyzing solid samples.[8] It involves mixing a small amount of the analyte with dry KBr powder and pressing the mixture into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and thus does not interfere with the sample spectrum.[8][9] Proper preparation, including thorough grinding and drying, is crucial to obtain a high-quality spectrum and avoid broad peaks or interference from moisture.[9][10]
Predicted FTIR Absorption Bands
The key functional groups in this compound will produce the following characteristic IR absorption bands:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (-OCH₃) | C-H Stretch | 2850 - 3000 | Medium |
| Ketone (C=O) | C=O Stretch | 1650 - 1680 | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Ether (-C-O-C) | C-O Stretch (asymmetric) | 1230 - 1270 | Strong |
Synergistic Analysis for Structural Confirmation
Neither NMR nor FTIR alone can provide a complete structural picture with absolute certainty. However, by combining the data from both techniques, a definitive structural elucidation can be achieved.
Caption: Workflow for integrated spectroscopic analysis.
The process is as follows:
-
FTIR analysis confirms the presence of the key functional groups: the N-H stretches for the amine, the strong C=O stretch for the ketone, and the C-O stretch for the ether.
-
¹H NMR analysis confirms the number and environment of the protons. The presence of two distinct doublets in the aromatic region confirms the 1,4-disubstitution (para) pattern on the methoxy-bearing ring. The integration values (2H, 2H, 4H, 2H, 3H) match the proposed structure perfectly.
-
¹³C NMR analysis confirms the carbon skeleton, showing the characteristic downfield ketone carbon, the oxygen- and nitrogen-bound aromatic carbons, and the upfield methoxy carbon.
When the experimental data from all three analyses align with the predicted values, the structure of this compound is confirmed with a high degree of confidence.
Detailed Experimental Protocols
Safety Precautions: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
Protocol: NMR Sample Preparation
This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis in a 5 mm NMR tube.
Caption: Step-by-step workflow for NMR sample preparation.
Methodology:
-
Weigh Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a small, clean glass vial.[13]
-
Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[7]
-
Add Reference: Add a very small drop of Tetramethylsilane (TMS) to the solution to serve as an internal standard (0 ppm).
-
Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and transparent.
-
Filter: To remove any particulate matter which can interfere with the magnetic field homogeneity, filter the solution.[7] Prepare a filter by pushing a small plug of glass wool or a Kimwipe into a Pasteur pipette.
-
Transfer to Tube: Carefully transfer the filtered solution from the pipette into a clean, unscratched 5 mm NMR tube.[13][14]
-
Cap and Label: Securely cap the NMR tube and label it clearly near the top. Do not use paper labels or tape on the body of the tube.[14]
-
Final Steps: Clean the outside of the NMR tube with a lint-free wipe and isopropanol before inserting it into the spectrometer's sample holder.
Protocol: FTIR Sample Preparation (KBr Pellet Method)
This protocol describes the preparation of a solid-state sample for FTIR analysis using the KBr pellet technique.
Caption: Step-by-step workflow for FTIR KBr pellet preparation.
Methodology:
-
Dry KBr: Ensure the spectroscopic grade Potassium Bromide (KBr) powder is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will cause interfering peaks in the spectrum, particularly a broad band around 3400 cm⁻¹.[8][9]
-
Weigh Components: In an agate mortar, weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dry KBr powder. The sample concentration should be between 0.2% and 1%.[8][15]
-
Grind Mixture: Using an agate pestle, grind the sample and KBr together thoroughly for several minutes until a fine, homogeneous powder is obtained.[10] This reduces particle size to minimize light scattering.[15]
-
Load the Die: Transfer a small amount of the powdered mixture into the collar of a pellet die.
-
Press the Pellet: Place the die into a hydraulic press. Apply a vacuum to the die to remove any trapped air or residual moisture.[9] Gradually apply pressure up to approximately 8-10 tons for several minutes.[9][16]
-
Release and Eject: Slowly release the pressure, then release the vacuum. Carefully disassemble the die and eject the transparent or translucent KBr pellet.
-
Analyze: Mount the pellet in the spectrometer's sample holder and collect the infrared spectrum. A background spectrum of a pure KBr pellet should also be collected for reference.
Conclusion
The combined application of NMR and FTIR spectroscopy offers a definitive and reliable methodology for the structural elucidation of this compound. FTIR provides rapid confirmation of essential functional groups, while ¹H and ¹³C NMR deliver an intricate map of the molecule's atomic connectivity and chemical environments. The protocols and interpretive guidelines presented in this document establish a self-validating system for ensuring the identity and purity of this compound, which is essential for its application in research and development.
References
- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]
- 5. jchps.com [jchps.com]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. organomation.com [organomation.com]
- 8. shimadzu.com [shimadzu.com]
- 9. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. eng.uc.edu [eng.uc.edu]
- 16. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
The Versatile Precursor: Application Notes on the Synthesis of Novel Heterocycles from 2-Amino-4'-methoxybenzophenone
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-Amino-4'-methoxybenzophenone as a pivotal precursor for the synthesis of a diverse array of novel heterocyclic compounds. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the synthetic strategies, empowering researchers to innovate and adapt these methods for their specific research goals.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable and versatile starting material in organic synthesis, particularly for the construction of nitrogen-containing heterocycles.[1] Its unique bifunctional nature, possessing a nucleophilic amino group and a reactive ketone moiety, allows for a variety of cyclization strategies to build complex molecular architectures.[2][3] The presence of the electron-donating methoxy group on the benzoyl ring can influence the reactivity of the ketone and the properties of the resulting heterocyclic systems, often imparting favorable pharmacokinetic or pharmacodynamic characteristics to the final compounds. This guide will explore the synthesis of three major classes of bioactive heterocycles from this precursor: quinazolines, benzodiazepines, and acridones.
I. Synthesis of Quinolone Derivatives
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4] The synthesis of quinazolines from 2-aminobenzophenones is a well-established and efficient method.[4]
A. Mechanistic Insight: The Friedländer Annulation
A common and effective method for synthesizing quinazolines from 2-aminobenzophenones is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive methylene group (e.g., an aldehyde or another ketone) in the presence of an acid or base catalyst. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system.
B. Experimental Protocol: Synthesis of 2-Aryl-4-(4-methoxyphenyl)quinazolines
This protocol outlines a general procedure for the synthesis of 2-aryl-4-(4-methoxyphenyl)quinazolines from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ammonium acetate (NH₄OAc)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.2 eq) in glacial acetic acid (20 mL).
-
Addition of Catalyst: To the stirred solution, add ammonium acetate (5.0 eq).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Scientist's Note: The electron-donating 4'-methoxy group on the benzophenone can enhance the reactivity of the carbonyl group, potentially leading to faster reaction times or milder reaction conditions compared to unsubstituted 2-aminobenzophenone. The use of ammonium acetate serves as both a catalyst and a source of nitrogen for the quinazoline ring.
C. Workflow Diagram
Caption: Workflow for the synthesis of quinazolines.
II. Synthesis of 1,4-Benzodiazepine Derivatives
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[3] 2-Aminobenzophenones are crucial precursors in the synthesis of these seven-membered heterocyclic systems.[5]
A. Mechanistic Insight: Condensation and Cyclization
The synthesis of 1,4-benzodiazepines from 2-aminobenzophenones typically involves a two-step process. The first step is the acylation of the amino group with an α-amino acid derivative (often protected, like N-glycyl chloride). The resulting intermediate then undergoes an acid-catalyzed intramolecular cyclization to form the diazepine ring.
B. Experimental Protocol: Synthesis of 7-Methoxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol describes the synthesis of a 1,4-benzodiazepin-2-one derivative from this compound.
Materials:
-
This compound
-
2-Bromoacetyl bromide
-
Ammonia (in methanol)
-
Pyridine
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Acylation: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (10 mL). Cool the solution in an ice bath and add 2-bromoacetyl bromide (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up (Acylation): Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(2-bromoacetamido)-4'-methoxybenzophenone.
-
Amination: Dissolve the crude product in toluene (20 mL) and add a solution of ammonia in methanol (7N, 5.0 eq).
-
Cyclization: Heat the mixture to reflux for 6-8 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Work-up (Cyclization): Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with cold toluene, and dry under vacuum to obtain 7-methoxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Purification (Optional): The product can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Scientist's Note: The 4'-methoxy group is expected to have minimal impact on the cyclization step, as the key reactivity is centered on the aminophenyl portion of the molecule. The choice of the acylating agent is critical for the final structure of the benzodiazepine.
C. Reaction Pathway Diagram
Caption: Synthetic pathway to a 1,4-benzodiazepine derivative.
III. Synthesis of Acridone Derivatives
Acridones are a class of polycyclic aromatic compounds that have garnered significant interest due to their diverse biological activities, including anticancer and antiviral properties.[6] The synthesis of acridones from 2-aminobenzophenones can be achieved through an intramolecular cyclization reaction.
A. Mechanistic Insight: Ullmann Condensation and Cyclization
A common route to acridones involves an initial Ullmann condensation of a 2-halobenzoic acid with an aniline, followed by a cyclization reaction. Alternatively, a one-pot synthesis can be employed starting from 2-aminobenzophenone, which undergoes an intramolecular cyclization under strong acid or high-temperature conditions.
B. Experimental Protocol: Synthesis of 2-Methoxy-9-acridone
This protocol outlines the synthesis of an acridone derivative via intramolecular cyclization of this compound.
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Mechanical stirrer
-
Heating mantle
-
Beaker
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, place this compound (1.0 eq).
-
Addition of Cyclizing Agent: Add polyphosphoric acid (10-20 times the weight of the benzophenone) to the flask.
-
Heating: Heat the mixture with vigorous stirring to 180-200 °C for 4-6 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots, quenching with water, and analyzing by TLC.
-
Work-up: After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing ice-water with stirring.
-
Precipitation and Filtration: The acridone product will precipitate as a solid. Allow the mixture to stir until the solid is well-formed. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Characterization: Characterize the purified 2-methoxy-9-acridone using spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Scientist's Note: The electron-donating methoxy group can facilitate the electrophilic aromatic substitution reaction required for the cyclization, potentially allowing for slightly milder reaction conditions compared to the unsubstituted analogue. Polyphosphoric acid acts as both a solvent and a dehydrating agent to promote the cyclization.
C. Cyclization Mechanism Diagram
Caption: Simplified mechanism of acridone synthesis.
IV. Data Summary
| Heterocycle Class | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Expected Product |
| Quinazolines | This compound, Aromatic Aldehyde | NH₄OAc, Acetic Acid | Reflux, 4-6 hours | 2-Aryl-4-(4-methoxyphenyl)quinazoline |
| Benzodiazepines | This compound, 2-Bromoacetyl bromide | Pyridine, Ammonia in Methanol | Room temp then Reflux, 8-10h | 7-Methoxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Acridones | This compound | Polyphosphoric Acid (PPA) | 180-200 °C, 4-6 hours | 2-Methoxy-9-acridone |
V. Conclusion
This compound stands out as a privileged scaffold in synthetic organic chemistry, providing a gateway to a multitude of biologically significant heterocyclic systems. The protocols and mechanistic insights provided in these application notes are intended to serve as a robust foundation for researchers to explore the synthesis of novel quinazolines, benzodiazepines, and acridones. The strategic placement of the methoxy group offers a handle for fine-tuning the electronic properties and biological activities of the target molecules, opening up new avenues in drug discovery and materials science.
References
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 6. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 2-Amino-4'-methoxybenzophenone
Introduction: The Significance of 2-Amino-4'-methoxybenzophenone
This compound is a pivotal chemical intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural motif is a key building block for the development of novel therapeutic agents and specialized polymers. The presence of the amino group and the methoxy-substituted benzoyl moiety allows for diverse downstream chemical modifications, making it a versatile precursor for complex molecular architectures. This application note provides a detailed experimental setup for the scalable synthesis of this compound, focusing on a robust and efficient protocol suitable for laboratory and pilot-plant scale-up.
Strategic Approach to Synthesis: Grignard Reaction with 2-Aminobenzonitrile
Several synthetic routes are available for the preparation of 2-aminobenzophenones, including Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.[2] However, for a scalable and efficient synthesis of this compound, the Grignard reaction of an appropriate arylmagnesium halide with 2-aminobenzonitrile presents a compelling strategy.[2][3] This method is advantageous as it avoids the need for protecting groups on the amino functionality of the benzonitrile, which is often a requirement in Friedel-Crafts reactions to prevent side reactions.[2] The direct addition of the Grignard reagent to the nitrile, followed by acidic hydrolysis of the intermediate imine, provides a straightforward and high-yielding pathway to the desired ketone.[3]
Reaction Scheme
Caption: Overall synthetic scheme for this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound on a laboratory scale, with considerations for scaling up the process. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagents | Equipment |
| 4-Bromoanisole | Three-necked round-bottom flask |
| Magnesium turnings | Reflux condenser |
| Iodine (crystal) | Dropping funnel |
| Anhydrous tetrahydrofuran (THF) | Magnetic stirrer and stir bar |
| 2-Aminobenzonitrile | Heating mantle |
| 1 M Hydrochloric acid (HCl) | Ice bath |
| Diethyl ether | Separatory funnel |
| Anhydrous sodium sulfate | Rotary evaporator |
| Standard glassware for inert atmosphere reactions |
Step 1: Preparation of 4-Methoxyphenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a single crystal of iodine to the flask to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation and Maintenance: The reaction is typically initiated by gentle warming. Once initiated, a gentle reflux should be maintained by the dropwise addition of the remaining 4-bromoanisole solution. The reaction is complete when most of the magnesium has been consumed.
Step 2: Reaction with 2-Aminobenzonitrile and Hydrolysis
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Addition of 2-Aminobenzonitrile: Prepare a solution of 2-aminobenzonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and 1 M aqueous hydrochloric acid. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.[3]
Step 3: Work-up and Purification
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]
Data Presentation: Key Parameters for Scalable Synthesis
| Parameter | Value (Laboratory Scale) | Considerations for Scale-Up |
| Starting Materials | ||
| 4-Bromoanisole | 1.0 eq | Ensure high purity to avoid side reactions. |
| Magnesium Turnings | 1.2 eq | Use of activated magnesium may improve initiation. |
| 2-Aminobenzonitrile | 1.0 eq | Purity is critical for good yield and minimal byproducts. |
| Reaction Conditions | ||
| Grignard Formation Temperature | Reflux | Exothermic reaction; requires efficient cooling on a larger scale. |
| Reaction with 2-Aminobenzonitrile | 0 °C to Room Temp. | Maintain low temperature during addition to control exotherm. |
| Hydrolysis Temperature | 0 °C | Exothermic; add reaction mixture to acid/ice mixture slowly. |
| Solvents | ||
| Grignard Reagent | Anhydrous THF/Diethyl Ether | Ensure rigorous exclusion of moisture. |
| Extraction | Diethyl Ether | Consider alternative extraction solvents for larger volumes. |
| Purification | ||
| Method | Recrystallization/Chromatography | Recrystallization is generally more scalable than chromatography. |
| Expected Yield | 65-75% | Yield may vary with scale and purity of reagents. |
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling Precautions
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Diethyl ether and THF are highly flammable. Use in a well-ventilated area and away from ignition sources.
-
Acids: Hydrochloric acid is corrosive. Handle with appropriate gloves and eye protection.
-
General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of this compound via the Grignard reaction with 2-aminobenzonitrile offers a robust and scalable method for producing this valuable intermediate. The protocol outlined in this application note provides a detailed procedure that can be adapted for larger-scale production. Careful control of reaction conditions, particularly the exclusion of moisture and management of exotherms, is critical for achieving high yields and purity. This method provides a reliable foundation for researchers and drug development professionals to access significant quantities of this compound for further synthetic applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4'-methoxybenzophenone
Welcome to the technical support guide for the synthesis of 2-Amino-4'-methoxybenzophenone. This molecule is a critical intermediate in the pharmaceutical industry, notably as a precursor for anxiolytic drugs. The most common synthetic route is the Friedel-Crafts acylation of anisole with a 2-aminobenzoyl derivative. While theoretically straightforward, this electrophilic aromatic substitution is often plagued by specific side reactions that can complicate purification and reduce yields.
This guide is structured in a question-and-answer format to directly address the most common issues encountered during synthesis. We will delve into the mechanistic origins of these problems and provide actionable, field-tested solutions to help you optimize your experimental outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in this synthesis can typically be traced back to two main areas: instability of the acylating agent and suboptimal reaction conditions.
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Cause 1: Instability and Reactivity of 2-Aminobenzoyl Chloride. The starting material, 2-aminobenzoyl chloride, is notoriously unstable. The presence of both a nucleophilic amino (-NH₂) group and an electrophilic acyl chloride (-COCl) group on the same molecule makes it highly susceptible to self-reaction, such as intermolecular amide bond formation, leading to polymerization.[1] This depletes the active reagent available for the desired Friedel-Crafts reaction. Furthermore, acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the unreactive 2-aminobenzoic acid upon exposure to atmospheric water or residual moisture in the solvent.[2][3]
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Solution 1: Handling of 2-Aminobenzoyl Chloride.
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In Situ Generation or Fresh Preparation: It is highly recommended to use 2-aminobenzoyl chloride immediately after its preparation or purchase. If preparing it from 2-aminobenzoic acid (e.g., using thionyl chloride), ensure the complete removal of the chlorinating agent before proceeding.[2]
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Inert Atmosphere: Handle the reagent strictly under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.[2]
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Amine Protection: For more robust and reproducible results, consider a synthesis route involving an N-protected anthranilic acid derivative (e.g., N-tosyl or N-Boc). The protecting group can be removed in a subsequent step after the Friedel-Crafts acylation is complete.
-
-
Cause 2: Lewis Acid Deactivation. The amino group on the 2-aminobenzoyl chloride and the oxygen on the anisole can act as Lewis bases, forming complexes with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst, requiring a stoichiometric amount, or even an excess, of the catalyst to drive the reaction.[4] The final ketone product also complexes with the Lewis acid, further consuming the catalyst.[4]
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Solution 2: Catalyst Stoichiometry.
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Ensure at least 2.0-2.5 equivalents of a strong Lewis acid like AlCl₃ are used. One equivalent is consumed by the acyl chloride to form the acylium ion, and another is complexed by the carbonyl group of the product. Additional amounts may be needed to account for complexation with the amine and anisole.
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Q2: My TLC analysis shows multiple spots, including one very close to my desired product. What is the most likely side product?
The most common side product in the Friedel-Crafts acylation of anisole is the ortho-isomer, 2-Amino-2'-methoxybenzophenone.
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Cause: Regioselectivity of Electrophilic Aromatic Substitution. The methoxy group (-OCH₃) of anisole is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[5] This is due to the resonance stabilization of the arenium ion intermediate when the electrophile adds to the ortho or para positions.[5] While the para-position is sterically less hindered and generally favored, a significant amount of the ortho-acylated product can still form, leading to a mixture of isomers that can be difficult to separate.[6]
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Solution: Controlling Reaction Temperature.
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Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C to 5 °C) can enhance the selectivity for the thermodynamically more stable para-product. Add the acyl chloride solution dropwise to the anisole/AlCl₃ mixture while maintaining the low temperature to prevent localized heating.
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Q3: The reaction mixture turned a very dark color (brown or black) upon adding the Lewis acid. Is this normal?
A dark coloration is common but can indicate side reactions that lead to charring and the formation of polymeric byproducts, ultimately reducing the yield of the desired product.
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Cause: Charring and Polymerization. Strong Lewis acids like AlCl₃ are aggressive reagents. At elevated temperatures or with impure reagents, they can promote complex side reactions, including polymerization of the starting materials or products, leading to the formation of insoluble, tar-like substances.
-
Solution: Reagent Purity and Temperature Control.
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High-Purity Reagents: Use anhydrous aluminum chloride and high-purity, dry solvents. The presence of moisture can lead to the formation of HCl, which can contribute to side reactions.
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Controlled Addition: As mentioned previously, maintain a low reaction temperature, especially during the addition of the reagents. A common procedure involves adding AlCl₃ to the solvent, followed by the slow, portion-wise addition of the acylating agent, and finally the dropwise addition of anisole.[5]
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Q4: How can I effectively purify the final product and remove the ortho-isomer?
Purification of this compound requires removing unreacted starting materials, the ortho-isomer, and any baseline impurities. A combination of techniques is often necessary.
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Step 1: Aqueous Work-up. The reaction is typically quenched by carefully pouring the mixture onto ice and hydrochloric acid.[7] This hydrolyzes the aluminum complexes, protonates the amino group, and moves the product into the aqueous layer as the hydrochloride salt, leaving non-basic organic impurities behind. Subsequent neutralization with a base (e.g., NaOH or Na₂CO₃) will precipitate the free amine product, which can then be extracted with an organic solvent like dichloromethane or ethyl acetate.[7]
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Step 2: Column Chromatography. Flash column chromatography is the most effective method for separating the para and ortho isomers.
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Stationary Phase: Silica gel is standard.
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Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase the polarity to elute the products. The desired para-isomer is generally less polar and will elute before the ortho-isomer.
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Tailing Issue: Amino compounds can sometimes "tail" or smear on silica gel due to interaction with acidic silanol groups.[8] If this is observed, adding a small amount (0.5-1%) of triethylamine to the mobile phase can mitigate this issue by neutralizing the acidic sites on the silica.[8]
-
-
Step 3: Recrystallization. For final purification, recrystallization is an excellent technique.
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Solvent Selection: A good solvent system is one in which the compound is soluble when hot but sparingly soluble at room temperature or below.[8] Ethanol, methanol, or a mixture of ethanol and water are often suitable for aminobenzophenones.[9][10] Test small batches to find the optimal solvent or solvent pair.
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Visualizing Reaction Pathways
To better understand the synthetic challenges, the following diagrams illustrate the desired reaction versus the primary side reaction.
Caption: Desired (para) vs. side (ortho) acylation pathways.
Recommended Experimental Protocol
This protocol is a generalized procedure for the Friedel-Crafts acylation of anisole. Quantities should be adjusted based on the specific scale of the reaction.
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Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere and vent HCl gas). Ensure all glassware is thoroughly dried.
-
-
Reagent Charging:
-
Under a nitrogen or argon atmosphere, charge the flask with anhydrous aluminum chloride (2.2 eq.) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Formation of Acylium Ion:
-
Dissolve 2-aminobenzoyl chloride (1.0 eq.) in a minimal amount of dry solvent in the dropping funnel.
-
Add the 2-aminobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C. Stir for an additional 30 minutes.
-
-
Friedel-Crafts Reaction:
-
In a separate dropping funnel, add anisole (1.1 eq.) dissolved in a small amount of dry solvent.
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Add the anisole solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
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Separate the layers. Extract the aqueous layer with dichloromethane (2x).
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Cool the acidic aqueous layer in an ice bath and slowly neutralize with a 20% NaOH solution until the pH is ~8-9. The product should precipitate.
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Extract the product from the now basic aqueous phase with dichloromethane (3x).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Combine the pure fractions (identified by TLC) and remove the solvent.
-
Further purify the product by recrystallization from ethanol or methanol if necessary.
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Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Acylating Agent | Use freshly prepared or purchased 2-aminobenzoyl chloride. | Prone to hydrolysis and self-polymerization, reducing effective concentration.[1][2] |
| Catalyst | Anhydrous AlCl₃ (≥ 2.2 equivalents) | Stoichiometric amounts are required due to complexation with reagent, solvent, and product.[4] |
| Temperature | 0-5 °C during addition; room temp for reaction | Low temperature improves regioselectivity for the para product and minimizes charring. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from hydrolyzing the acyl chloride and deactivating the Lewis acid.[2] |
| Purification | Column chromatography followed by recrystallization | Necessary to separate the desired para-product from the isomeric ortho-side product.[8] |
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. condor.depaul.edu [condor.depaul.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2-Amino-4'-methoxybenzophenone
Welcome to the Technical Support Center for optimizing the synthesis of 2-Amino-4'-methoxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance the yield and purity of this valuable intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific problems you may encounter during the synthesis of this compound, organized by common synthetic routes.
Route 1: The Grignard Reaction Approach
The addition of an aryl Grignard reagent (like 4-methoxyphenylmagnesium bromide) to a substituted aminobenzonitrile is a frequently used method. However, it is fraught with potential complications.
Question: My Grignard reaction yield is consistently low, and I observe significant amounts of a tertiary alcohol byproduct. What is happening and how can I fix it?
Answer: This is a classic problem of over-addition. The initially formed ketone intermediate is highly reactive towards the Grignard reagent, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[1]
Core Causality: The Grignard reagent is a potent nucleophile. Once the desired ketone is formed, it can outcompete the starting nitrile for the remaining Grignard reagent, especially if there are localized areas of high Grignard concentration or if the reaction temperature is too high.
Troubleshooting Steps & Solutions:
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Inverse Addition: Instead of adding the Grignard reagent to the aminobenzonitrile, add the aminobenzonitrile solution slowly and dropwise to the Grignard reagent solution at a low temperature (0 °C or below). This ensures the Grignard reagent is never in large excess relative to the intermediate ketone.
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Temperature Control: Maintain a strictly controlled low temperature (e.g., -20 °C to 0 °C) throughout the addition. Cryogenic conditions (-40 °C or lower) are even more effective at preventing over-addition by slowing down the rate of the second addition more significantly than the first.[1]
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Solvent Choice: Use a solvent like 2-Methyltetrahydrofuran (2-MeTHF) instead of THF. 2-MeTHF has been shown to suppress certain side reactions and can be a superior solvent for Grignard reagent formation and subsequent reactions.
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Use a Weinreb Amide: The most robust solution is to abandon the nitrile route in favor of a Weinreb-Nahm amide. This is the gold-standard method for preventing over-addition in ketone synthesis.[2]
Question: I'm struggling to initiate the formation of my 4-methoxyphenylmagnesium bromide Grignard reagent. What are the critical factors?
Answer: Grignard reagent formation is highly sensitive to reaction conditions. The primary culprits for failed initiation are moisture, unactivated magnesium, and improper temperature.
Troubleshooting Steps & Solutions:
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Absolute Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. All solvents (typically diethyl ether or THF) must be rigorously dried, for instance, by passing through an activated alumina column or distilling from a suitable drying agent like sodium/benzophenone.
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Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine (which will disappear as the reaction starts), a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.[3]
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Initiation Temperature: While the main reaction may be conducted at reflux, initiation often requires gentle warming. A single hot spot from a heat gun can sometimes be enough to start the reaction, which is typically signaled by bubble formation and a cloudy, grayish appearance. Once initiated, the reaction is exothermic and may require cooling to maintain a gentle reflux.[3]
Route 2: The Friedel-Crafts Acylation Approach
While a direct Friedel-Crafts acylation of an aniline with 4-methoxybenzoyl chloride seems appealing, it is often problematic due to the nature of the aniline substrate.
Question: My Friedel-Crafts acylation of an N-protected aniline is failing or giving abysmal yields. Why?
Answer: The core issue is the Lewis basicity of the nitrogen atom in anilines. The lone pair on the nitrogen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[4] This deactivation prevents the catalyst from activating the acylating agent, thus halting the reaction. Furthermore, the complexed amino group becomes a powerful deactivating group on the aromatic ring, hindering electrophilic aromatic substitution.[4]
Troubleshooting Steps & Solutions:
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Protecting Group Choice: The choice of protecting group on the aniline nitrogen is critical. A strongly electron-withdrawing group like a tosyl (Ts) or mesyl (Ms) group reduces the basicity of the nitrogen, lessening its tendency to coordinate with the Lewis acid. N-acylated anilides are common substrates.[4][5]
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Catalyst Stoichiometry: For anilides, you often need a large excess of the Lewis acid catalyst (more than two or even three equivalents) to ensure there is enough free catalyst to drive the reaction after complexation with the substrate and product.[4][6]
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Alternative Catalysts: Consider using alternative catalysts that are less susceptible to amine coordination or more active under these conditions. Catalytic amounts of triflate salts, such as gallium triflate (Ga(OTf)₃) or scandium triflate (Sc(OTf)₃), have been shown to be effective in acylating anilides where AlCl₃ fails.[4][5]
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Consider a Fries Rearrangement: An alternative strategy is to first form a phenolic ester and then induce a Fries Rearrangement.[7][8][9] For instance, reacting p-anisidine with benzoyl chloride to form an amide, followed by rearrangement, is a potential pathway, though yields can be variable and conditions harsh.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and how do they compare?
The three most viable routes are the Grignard reaction, the Weinreb-Nahm ketone synthesis, and variations of the Friedel-Crafts acylation. Each has distinct advantages and disadvantages.
| Synthetic Route | Typical Yield | Pros | Cons | Key Parameters |
| Grignard Reaction | 40-70% | Utilizes readily available starting materials. | Prone to over-addition; requires strict anhydrous conditions. | Temperature control, inverse addition, magnesium activation. |
| Weinreb-Nahm Synthesis | 75-95% | Excellent yield; virtually eliminates over-addition; high functional group tolerance.[2] | Requires an extra step to prepare the Weinreb amide. | Choice of coupling agent, anhydrous conditions for Grignard step. |
| Friedel-Crafts Acylation | 10-60% | Potentially very direct and cost-effective. | Deactivation by the amino group is a major issue; requires excess Lewis acid.[4] | Choice of protecting group, catalyst selection and stoichiometry. |
Q2: Why is the Weinreb-Nahm ketone synthesis considered a superior method for preventing over-addition?
The Weinreb-Nahm amide (N-methoxy-N-methylamide) reacts with an organometallic reagent to form a highly stable, five-membered cyclic tetrahedral intermediate.[2] This stability is due to chelation of the magnesium or lithium cation by both oxygen atoms.[2] This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. Since the ketone is never present in the reaction mixture with the organometallic reagent, over-addition is effectively prevented.
Mechanism of Weinreb-Nahm Ketone Synthesis
Caption: The Weinreb amide forms a stable chelated intermediate, preventing over-addition.
Q3: I have a crude product with a brownish or yellowish tint. How can I best purify it?
Discoloration is common and often due to minor oxidized impurities or residual starting materials.[10] A two-step purification process is generally effective.
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Column Chromatography: For smearing or tailing on a TLC plate, which is common with basic amino compounds on acidic silica gel, add 0.5-1% triethylamine or ammonia to your eluent system (e.g., Hexane/Ethyl Acetate).[10] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.
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Recrystallization: After chromatography, recrystallization is excellent for removing trace impurities and obtaining a highly crystalline final product.
Optimized Experimental Protocol: Weinreb-Nahm Synthesis
This protocol provides a reliable, high-yield synthesis of this compound via a Weinreb amide intermediate.
Step 1: Synthesis of N-methoxy-N-methyl-2-aminobenzamide (Weinreb Amide)
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-aminobenzoic acid (1 eq.).
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Activation: Dissolve the acid in an appropriate solvent like THF or DCM. Add a suitable peptide coupling agent. A common and effective choice is N,N'-Carbonyldiimidazole (CDI) (1.5 eq.).[11] Stir at room temperature for 1-2 hours until CO₂ evolution ceases.
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Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in DCM and neutralize it with a base like N-methylmorpholine (NMM) (1.5 eq.).[11] Add this solution to the activated carboxylic acid mixture at 0 °C.
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Reaction & Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water, and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
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Grignard Preparation: In a separate flame-dried flask, prepare 4-methoxyphenylmagnesium bromide from 4-bromoanisole (1.5 eq.) and activated magnesium turnings (1.6 eq.) in anhydrous THF.
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Reaction: Cool the Grignard reagent solution to 0 °C. Dissolve the Weinreb amide from Step 1 (1 eq.) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature at 0 °C.
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Completion & Workup: After the addition is complete, stir the reaction at 0 °C for 1-2 hours. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
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Extraction & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography (silica gel, Hexane/Ethyl Acetate with 1% triethylamine) followed by recrystallization from ethanol to yield pure this compound as a crystalline solid.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues in the synthesis.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 5. JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google Patents [patents.google.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Crude 2-Amino-4'-methoxybenzophenone
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Amino-4'-methoxybenzophenone. Drawing upon established chemical principles and field-proven insights, this document offers detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols to address common challenges encountered during the purification process. Our aim is to equip you with the knowledge to not only execute these purification techniques but also to understand the underlying scientific principles that govern their success.
I. Understanding the Impurity Profile of Crude this compound
The primary route for the synthesis of this compound often involves the Friedel-Crafts acylation of an appropriate aromatic precursor. This synthetic pathway, while effective, can lead to a range of impurities that must be removed to obtain a product of high purity suitable for downstream applications, particularly in pharmaceutical development.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile can vary depending on the specific synthetic route and reaction conditions. However, when employing a Friedel-Crafts acylation approach, you can anticipate the following types of impurities:
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Starting Materials: Unreacted starting materials, such as anisole and 2-aminobenzoyl chloride or a protected variant, are common impurities.
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Positional Isomers: Friedel-Crafts acylation can sometimes yield a mixture of ortho- and para-substituted products. While the methoxy group in anisole is a strong ortho-, para- director, some degree of ortho-acylation can occur, leading to the formation of the isomeric 2-Amino-2'-methoxybenzophenone.
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Polysubstituted Byproducts: Although less common in acylation compared to alkylation, under harsh conditions, it is possible to get disubstituted products.
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Reaction Byproducts: The reaction itself can generate byproducts that may be carried through into the crude product.
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Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or reagents, may also be present in the crude material.
II. Purification Strategies: A Multi-faceted Approach
A combination of purification techniques is often necessary to achieve high purity. The choice of method will depend on the nature and quantity of the impurities present.
III. Troubleshooting Guide & FAQs
Recrystallization
Q2: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. This typically occurs for one of two reasons:
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The boiling point of your solvent is higher than the melting point of your compound-impurity mixture. The dissolved solid is coming out of solution at a temperature above its melting point.
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The solution is supersaturated with impurities. High concentrations of impurities can depress the melting point of your compound, leading to the formation of an oil.
Troubleshooting Steps:
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Add more solvent: The immediate solution is to add more of the hot solvent to dissolve the oil completely.
-
Slow cooling: Allow the solution to cool much more slowly. Rapid cooling encourages oil formation. You can insulate the flask to slow down the cooling process.
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Use a lower boiling point solvent: If the issue persists, you may need to choose a solvent with a lower boiling point.
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Employ a two-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly. A common example is a mixture of ethanol and water.
Q3: My recrystallized product is still colored. How can I decolorize it?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.
Procedure:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent violent boiling when adding the charcoal.
-
Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the solution.
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Gently heat the mixture back to boiling for a few minutes while swirling.
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Perform a hot filtration through a fluted filter paper to remove the charcoal.
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Allow the clear filtrate to cool slowly to form crystals.
Caution: Adding charcoal to a boiling solution can cause it to boil over.
Q4: I'm getting a very low yield after recrystallization. What are the likely causes?
A4: Low recovery can be due to several factors:
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Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor even after cooling.
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Premature crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper.
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Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath to maximize precipitation.
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Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.
Column Chromatography
Q5: My this compound is streaking on the TLC plate and I'm getting poor separation on the column. What is the cause?
A5: This is a classic issue when purifying basic compounds like aromatic amines on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the surface of the silica, leading to tailing or streaking.[1]
Troubleshooting Steps:
-
Add a basic modifier to your mobile phase: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or a few drops of ammonia in your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[1]
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Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.
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Use amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic compounds.[1]
Q6: I'm not sure what mobile phase to use for my column. Where do I start?
A6: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For this compound, which has moderate polarity, a good initial mobile phase to test on TLC would be a 4:1 or 3:1 mixture of hexane:ethyl acetate. You can then adjust the polarity based on the Rf value. An ideal Rf for column separation is typically between 0.2 and 0.4.
Acid-Base Extraction
Q7: How can I use acid-base extraction to purify my crude product?
A7: Acid-base extraction is an excellent technique to separate your basic this compound from any acidic or neutral impurities.
Principle: The basic amino group can be protonated by an acid to form a water-soluble salt. This allows you to move your desired compound from an organic layer to an aqueous layer, leaving neutral impurities behind in the organic layer.
General Procedure:
-
Dissolve the crude product in an organic solvent like dichloromethane or diethyl ether.
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Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated this compound will move into the aqueous layer.
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Separate the aqueous layer.
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Wash the organic layer with the dilute acid one or two more times to ensure complete extraction.
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Combine the aqueous extracts and then make the solution basic by adding a base (e.g., 1M NaOH) until the this compound precipitates out as a solid.
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The precipitated solid can then be collected by filtration and washed with water.
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
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Hot Filtration: Pre-heat a gravity filtration setup. Filter the hot solution to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.
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Isolation: Once crystal formation is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Start with a solvent system of hexane:ethyl acetate (e.g., 4:1). Adjust the ratio based on TLC analysis to achieve an Rf of ~0.3 for the desired compound. Consider adding 0.5% triethylamine to the mobile phase to improve peak shape.
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions. You may use a gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 4:1 to 2:1 hexane:ethyl acetate) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
V. Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity Index | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Hexane | 0.1 | Sparingly Soluble | Slightly Soluble |
| Toluene | 2.4 | Slightly Soluble | Soluble |
| Dichloromethane | 3.1 | Soluble | Very Soluble |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble |
| Acetone | 5.1 | Soluble | Very Soluble |
| Ethanol | 4.3 | Moderately Soluble | Very Soluble |
| Methanol | 5.1 | Moderately Soluble | Very Soluble |
| Water | 10.2 | Insoluble | Insoluble |
Note: This data is qualitative and intended as a guide for solvent selection. For precise work, experimental determination of solubility is recommended.
VI. Concluding Remarks
The purification of this compound is a critical step in ensuring the quality and reliability of this important chemical intermediate. By understanding the potential impurities and applying the appropriate purification techniques, researchers can consistently obtain a product of high purity. This guide provides a foundation for developing and troubleshooting your purification protocols. Remember that each batch of crude material may present unique challenges, and a systematic and observant approach is key to success.
VII. References
-
BenchChem. (2025). Side products in the Friedel-Crafts synthesis of 4-Methoxy-3'-methylbenzophenone.
-
Biotage. (2023). Is there an easy way to purify organic amines?
References
Troubleshooting low purity in 2-Amino-4'-methoxybenzophenone samples
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Amino-4'-methoxybenzophenone. This guide is designed to serve as a primary resource for troubleshooting low purity issues encountered during and after the synthesis of this critical intermediate. As Senior Application Scientists, we have compiled field-proven insights and evidence-based protocols to help you diagnose problems, optimize your procedures, and achieve the highest possible sample purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing low purity in my this compound samples?
Low purity is typically a result of one or more of the following factors:
-
Incomplete Synthetic Reactions: Unreacted starting materials are a primary source of contamination. This can be caused by issues such as deactivated catalysts, insufficient reaction time, or suboptimal temperatures.[1]
-
Formation of Side Products: The synthesis of benzophenone derivatives, often via Friedel-Crafts acylation, is prone to side reactions. This can lead to the formation of regioisomers, poly-acylated products, or tarry messes if conditions are not carefully controlled.[1][2]
-
Product Degradation: Benzophenone derivatives can be susceptible to photodegradation or oxidation, often indicated by a yellow or brown discoloration.[3] Improper handling or storage can exacerbate this issue.
-
Ineffective Purification: The chosen purification method may not be suitable for removing specific impurities. For example, an impurity with similar solubility to the product will be difficult to remove by recrystallization alone.
Q2: My final product has a distinct yellow or brown tint, even after purification. What is the likely cause?
Discoloration in benzophenone derivatives is frequently a sign of degradation. The benzophenone core can absorb UV light, which may lead to the formation of colored byproducts.[3] Additionally, the amino group is susceptible to oxidation, which can also result in colored impurities. To mitigate this, ensure that the compound is stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am struggling to choose between recrystallization and column chromatography for purification. Which is better?
The choice depends on the nature and quantity of the impurities.
-
Recrystallization is an excellent and scalable method for removing small amounts of impurities that have significantly different solubility profiles from your target compound. It is often the preferred first-line method for purification of a crude solid.[4]
-
Column Chromatography is more powerful for separating complex mixtures or impurities with properties very similar to the product (e.g., regioisomers). It is highly effective but can be more time-consuming and uses larger volumes of solvent.[5][6] For basic compounds like this compound, special considerations for the stationary phase may be needed to prevent tailing.[7]
Troubleshooting Low Purity: A Step-by-Step Guide
This section addresses specific issues you might encounter and provides actionable solutions grounded in chemical principles.
Problem Area 1: Low Purity Identified in the Crude Product (Post-Synthesis)
Issue: My reaction analysis (TLC, crude NMR/HPLC) shows a significant amount of unreacted starting materials.
-
Underlying Cause & Mechanistic Explanation: This points to an incomplete reaction. In Friedel-Crafts acylations, the most common route to benzophenones, the Lewis acid catalyst (e.g., AlCl₃) is critical but highly sensitive to moisture. Any water in the solvent, glassware, or starting materials will deactivate the catalyst, stalling the reaction.[1] Alternatively, the reaction temperature may be too low, or the reaction time may be insufficient.[1]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware before use. Use freshly opened or distilled anhydrous solvents. Handle the Lewis acid catalyst in an inert atmosphere (glove box or under argon/nitrogen) to prevent moisture exposure.[1]
-
Verify Reagent Stoichiometry: Carefully recalculate and measure the molar ratios of your substrate, acylating agent, and catalyst. An excess of the substrate relative to the catalyst can lead to incomplete conversion.
-
Optimize Reaction Conditions: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
-
Issue: My crude product is a dark, tarry mess, making isolation difficult.
-
Underlying Cause & Mechanistic Explanation: Tar formation is a classic problem in Friedel-Crafts reactions, resulting from polymerization and other side reactions. This is almost always caused by excessive heat, especially during the exothermic addition of the catalyst, or by using too much catalyst.[1]
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain a low and consistent temperature (e.g., 0-5 °C) during the addition of the Lewis acid catalyst using an ice bath or cryocooler.[1]
-
Optimize Catalyst Amount: Use the minimum effective amount of catalyst. Titrate the amount in small-scale pilot reactions to find the optimal loading.
-
Purify Starting Materials: Ensure high-purity, dry solvents and reactants, as impurities can promote tar formation.[1]
-
Problem Area 2: Impurities Persist After Purification
Issue: After recrystallization, the purity has not significantly improved.
-
Underlying Cause & Mechanistic Explanation: The chosen solvent is not providing adequate differentiation in solubility between the product and the impurity. For successful recrystallization, the target compound should be highly soluble in the hot solvent but poorly soluble at room temperature, while the impurity should be either very soluble or nearly insoluble at all temperatures.[8]
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane).
-
Employ a Two-Solvent System: If no single solvent is ideal, use a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is soluble) at high temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify and then allow it to cool slowly.[8]
-
Issue: My compound "oils out" during recrystallization instead of forming crystals.
-
Underlying Cause & Mechanistic Explanation: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point (or the melting point of the impure mixture). This is often caused by using a solvent with too high a boiling point or by cooling the solution too rapidly.[8]
-
Troubleshooting Protocol:
-
Lower the Solution Temperature: Re-heat the solution until the oil redissolves. Allow it to cool much more slowly. If possible, lower the saturation temperature by adding a small amount more solvent.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure product to encourage nucleation.[8]
-
Issue: My product shows significant tailing on the TLC plate during column chromatography.
-
Underlying Cause & Mechanistic Explanation: Tailing of amine-containing compounds on standard silica gel is a common problem. The slightly acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly interact with the basic amino group of your product, leading to poor separation and smearing.[7]
-
Troubleshooting Protocol:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[7]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a functionalized silica gel (e.g., amine-functionalized silica).[7]
-
Analytical & Purification Protocols
Data Presentation Tables
Table 1: Common Impurities in this compound Synthesis
| Impurity Class | Potential Source | Recommended Analytical Technique |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS, NMR[9] |
| Regioisomers | Lack of regiocontrol in Friedel-Crafts acylation | HPLC, NMR[2] |
| Poly-acylated byproducts | Incorrect stoichiometry | HPLC, LC-MS[10] |
| Oxidation/Degradation Products | Exposure to air, light, or heat | HPLC, LC-MS[3] |
Table 2: Recommended Starting Conditions for HPLC Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for nonpolar to moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape for amine-containing analytes.[11] |
| Elution | Gradient elution (e.g., 20% B to 95% B over 15 min) | Effectively separates compounds with a range of polarities.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~254 nm or Diode Array Detector (DAD) | The benzophenone core is strongly chromophoric. DAD allows for peak purity assessment.[11] |
| Injection Volume | 10 µL | Standard volume; adjust based on sample concentration. |
Experimental Workflow Diagrams
A well-structured workflow is essential for efficiently diagnosing and solving purity issues.
Caption: General troubleshooting workflow for low purity samples.
Detailed Protocol: Recrystallization
This protocol provides a robust method for purifying solid this compound.[4]
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate). A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the solid. Use a magnetic stirrer and hot plate for this step.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (a spatula tip) and gently boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon or any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Experimental workflow for single-solvent recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4'-methoxybenzophenone Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. As a key intermediate in the pharmaceutical and specialty chemical industries, particularly for UV absorbers, achieving a high-yield, high-purity synthesis of this compound is critical.[1] This document will delve into the nuances of the reaction, drawing from established principles of organic synthesis and practical, field-proven insights.
Synthesis Overview: The Friedel-Crafts Acylation Approach
The most common and industrially relevant method for synthesizing this compound and its derivatives is the Friedel-Crafts acylation.[2][3] This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. In this specific synthesis, the reaction typically proceeds via the acylation of an N-protected aniline derivative with 4-methoxybenzoyl chloride (anisoyl chloride) in the presence of a Lewis acid catalyst, followed by deprotection of the amino group.
The amino group of aniline is highly basic and can form a complex with the Lewis acid catalyst, deactivating it.[4][5] Therefore, a protection-acylation-deprotection sequence is often necessary. A common protecting group is the acetyl group, forming acetanilide, which can then be acylated.
Reaction Workflow
A generalized workflow for this synthesis is as follows:
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product. What are the likely causes?
A1: Low to no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[6] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous conditions, including freshly opened or purified reagents and flame-dried glassware.
-
Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[6]
-
Deactivated Aromatic Ring: While the protected amino group (acetamido group) is an activating group, any residual starting aniline can be protonated under the reaction conditions, forming a strongly deactivating ammonium salt. Ensure your starting acetanilide is pure and free of unreacted aniline.
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some acylations proceed well at room temperature, while others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., dichloromethane, 1,2-dichloroethane) over a suitable drying agent (e.g., CaH₂). Use freshly opened, high-purity aluminum chloride. Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Catalyst Stoichiometry: Start with at least 1.1 equivalents of AlCl₃ per equivalent of the acylating agent. You may need to increase this to 2.5-3.0 equivalents, especially if you suspect moisture contamination.
-
Verify Starting Material Purity: Confirm the purity of your acetanilide and 4-methoxybenzoyl chloride via techniques like NMR or melting point analysis.
-
Temperature Optimization: Begin the reaction at a lower temperature (e.g., 0 °C) and slowly allow it to warm to room temperature. If no reaction is observed (monitored by TLC), gradually increase the temperature.
Formation of Multiple Products & Impurities
Q2: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are these, and how can I minimize them?
A2: The formation of multiple products is often due to a lack of regioselectivity or side reactions.
-
Isomer Formation: The acetamido group is an ortho-, para-director. While the para-acylated product is typically favored due to sterics, some ortho-acylation can occur.
-
Polyacylation: Although less common in acylation than alkylation, highly activated aromatic rings can undergo multiple acylations.[6]
-
Cleavage of the Methoxy Group: Under harsh Lewis acid conditions and elevated temperatures, the methoxy group on the anisoyl chloride can be cleaved, leading to the formation of a hydroxybenzophenone derivative.
-
Reaction with the Solvent: Some solvents, like benzene, can compete in the Friedel-Crafts reaction.[7] Using a more inert solvent like dichloromethane or 1,2-dichloroethane is advisable.
Optimization Strategies:
-
Solvent Choice: Utilize a non-reactive, anhydrous solvent such as dichloromethane or 1,2-dichloroethane.[8]
-
Temperature Control: Running the reaction at lower temperatures can improve regioselectivity and minimize side reactions.
-
Order of Addition: Adding the Lewis acid to a cooled solution of the acetanilide and 4-methoxybenzoyl chloride can help control the initial exotherm and reduce byproduct formation.
Purification Challenges
Q3: I am having difficulty purifying the final product. What are the best practices for purification?
A3: Purification of this compound can be challenging due to its basicity and potential for co-eluting impurities.
-
Work-up Procedure: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.[7] This hydrolyzes the aluminum chloride complexes and protonates the desired amino product, making it soluble in the aqueous layer. Unreacted starting materials and non-basic impurities will remain in the organic layer.
-
Recrystallization: Recrystallization is an effective method for purifying the final product. Common solvent systems include ethanol/water or methanol/water.[9][10]
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. However, the basicity of the amino group can lead to tailing on the TLC plate and poor separation.[11] To mitigate this, you can:
Step-by-Step General Purification Protocol:
-
Quench: Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: If a solvent like dichloromethane was used, separate the layers. Extract the aqueous layer with fresh dichloromethane to remove any remaining non-basic organic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., NaOH or NH₄OH) until the pH is basic, which will precipitate the this compound.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol). Add water dropwise until the solution becomes cloudy. Reheat until the solution is clear, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum.
Deprotection Step Issues
Q4: The deprotection of the N-acetyl group is incomplete or leading to decomposition. How can I optimize this step?
A4: The hydrolysis of the amide to the free amine is a critical final step.
-
Incomplete Hydrolysis: This can occur if the acid concentration is too low or the reaction time is too short. The reaction is typically carried out by refluxing in aqueous hydrochloric or sulfuric acid.[7]
-
Decomposition: Prolonged heating in strong acid can lead to decomposition or side reactions.
Optimization of Deprotection:
-
Acid Concentration and Temperature: A common method is to use a mixture of concentrated hydrochloric acid and water and heat to reflux. The progress of the reaction should be monitored by TLC until the starting material is fully consumed.
-
Alternative Methods: If acidic hydrolysis is problematic, other deprotection methods can be explored, though they may be less common for this specific transformation.
Experimental Protocols
General Protocol for the Synthesis of this compound
Step 1: Acetylation of Aniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Friedel-Crafts Acylation of Acetanilide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (2.5 eq.) in anhydrous 1,2-dichloroethane.
-
In a separate flask, dissolve acetanilide (1.0 eq.) and 4-methoxybenzoyl chloride (1.05 eq.) in anhydrous 1,2-dichloroethane.
-
Add the solution of acetanilide and 4-methoxybenzoyl chloride dropwise to the aluminum chloride suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
Step 3: Hydrolysis (Deprotection)
-
Carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the aqueous layers and heat to reflux for 2-4 hours to hydrolyze the acetyl group. Monitor by TLC.
-
Cool the solution in an ice bath and basify with a concentrated aqueous solution of sodium hydroxide until the product precipitates.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Data Presentation: Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale |
| Lewis Acid | AlCl₃ (1.1 eq.) | AlCl₃ (2.5 eq.) | Overcomes catalyst deactivation by the product ketone.[6] |
| Solvent | Benzene | 1,2-Dichloroethane | Inert solvent that does not compete in the reaction.[7] |
| Temperature | Room Temperature | 0 °C to Reflux | Initial cooling controls exotherm, followed by heating to drive the reaction to completion. |
| Work-up | Water Quench | Ice/HCl Quench | Protonates the amine for better separation from non-basic impurities.[7] |
Visualizing Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Stability of 2-Amino-4'-methoxybenzophenone
Welcome to the technical support center for 2-Amino-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent its degradation during storage and ensure the integrity of your experiments. Our approach is rooted in established scientific principles and field-proven insights to support the reliability and reproducibility of your work.
Introduction: The Imperative of Purity
This compound is a key building block in the synthesis of various pharmaceuticals and other high-value organic compounds.[1][2] Its purity is paramount, as the presence of degradants can lead to unwanted side reactions, reduced yields, and the introduction of impurities into the final product. Understanding and mitigating the degradation of this compound is therefore a critical aspect of quality control in both research and manufacturing settings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protection from light is crucial, so the use of amber vials or storage in a dark cabinet is highly recommended. For long-term storage, refrigeration (2-8 °C) is advisable. Inert atmosphere packaging (e.g., under argon or nitrogen) can also be beneficial to prevent oxidation.
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A change in color, typically a darkening or yellowing, is often an indicator of degradation. This can be caused by exposure to light, air (oxidation), or high temperatures. The amino group is particularly susceptible to oxidation, which can lead to the formation of colored impurities. If you observe a color change, it is essential to re-analyze the material for purity before use.
Q3: What are the primary degradation pathways for this compound?
Based on the chemical structure, the primary degradation pathways are predicted to be:
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Photodegradation: Aromatic ketones and amino-substituted aromatic compounds are known to be sensitive to light.[3] UV radiation can excite the benzophenone moiety, leading to the formation of reactive species that can cause dimerization, oxidation, or other rearrangements.
-
Oxidation: The primary amino group is susceptible to oxidation, which can occur upon exposure to air, especially in the presence of light or metal ions. This can lead to the formation of nitroso, nitro, or polymeric impurities.
-
Hydrolysis: While benzophenones are generally stable to hydrolysis, the presence of the amino group could potentially influence the stability of the molecule in strongly acidic or basic aqueous solutions, although this is generally considered a less common degradation pathway under typical storage conditions.
Q4: How can I quickly check the purity of my stored this compound?
A quick purity check can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection. A simple isocratic or gradient method can provide a rapid assessment of the main peak's area percentage and the presence of any significant impurity peaks. For a more detailed investigation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to identify potential degradation products.
Part 2: Troubleshooting Guide - Investigating Degradation
This section provides a structured approach to identifying and addressing the degradation of this compound in your laboratory.
Issue 1: Unexpected Impurities Detected in a Stored Sample
Symptoms:
-
Additional peaks observed in HPLC or GC analysis.
-
Discrepancies in quantitative analysis (lower than expected potency).
-
Inconsistent results in subsequent synthetic steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected impurities.
Explanation of Workflow:
-
Review Storage Conditions: The first step is to meticulously review how the compound was stored.
-
Forced Degradation Study: If storage conditions appear adequate, a forced degradation study is the next logical step. This will help to generate potential degradation products under controlled stress conditions (see Part 3 for protocol).
-
Identify Degradation Products: Utilize LC-MS to analyze the samples from the forced degradation study and identify the mass of the degradation products. This will provide clues about the degradation pathways.
-
Compare and Conclude: Compare the degradation products from the stress study with the impurities observed in your stored sample. This will help to pinpoint the cause of degradation (e.g., if a photodegradation product is found, it confirms light exposure was the issue).
-
Develop Stability-Indicating Method: Once the degradation products are known, you can develop and validate an HPLC method that effectively separates the parent compound from all potential impurities.
-
Implement Corrective Actions: Based on your findings, implement more stringent storage protocols to prevent future degradation.
Part 3: Experimental Protocols
As a Senior Application Scientist, I advocate for a proactive approach to stability assessment. The following protocols are designed to be self-validating systems for understanding and controlling the degradation of this compound.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC and LC-MS.
Data Presentation: Predicted Degradation Products
| Stress Condition | Predicted Degradation Pathway | Potential Degradation Products |
| Photodegradation | Dimerization, Oxidation of the amino group | Dimeric products, Nitroso/Nitro derivatives |
| Oxidation | Oxidation of the amino group | 2-Nitroso-4'-methoxybenzophenone, 2-Nitro-4'-methoxybenzophenone, Polymeric materials |
| Acid Hydrolysis | Generally stable, potential for minor degradation | Minimal degradation expected |
| Base Hydrolysis | Generally stable, potential for minor degradation | Minimal degradation expected |
| Thermal Stress | Decomposition at high temperatures | Fragmentation products (to be identified by MS) |
Visualization of Predicted Degradation Pathways:
Caption: Predicted major degradation pathways.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or determine the optimal wavelength by running a UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.
Workflow for Method Development:
Caption: HPLC method development workflow.
Part 4: Concluding Remarks
The stability of this compound is a critical factor that underpins the reliability of research and the quality of pharmaceutical products. By implementing the storage recommendations, troubleshooting guides, and experimental protocols outlined in this technical support center, researchers can proactively manage and prevent degradation. A thorough understanding of the potential degradation pathways and the use of validated, stability-indicating analytical methods are the cornerstones of ensuring the integrity of this important chemical intermediate.
References
Identifying and minimizing impurities in 2-Amino-4'-methoxybenzophenone
Welcome to the technical support center for 2-Amino-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for identifying and minimizing impurities. As a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds, ensuring its purity is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your work effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of discoloration (yellow to brown) in my this compound sample?
A1: Discoloration is typically due to the oxidation of the aromatic amino group. This functional group is susceptible to air and light-induced oxidation, forming highly colored quinone-imine type impurities. To minimize this, always handle and store the compound under an inert atmosphere (like nitrogen or argon), protect it from light using amber vials, and store it in a cool, dark place.[2]
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required for the Friedel-Crafts acylation synthesis of this compound?
A2: The product, this compound, contains two Lewis basic sites: the amino group and the carbonyl oxygen. Both can form a complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation deactivates the catalyst, meaning it is not regenerated. Therefore, a stoichiometric amount, or even a slight excess, is required to drive the reaction to completion.[3][4]
Q3: Can I use HPLC-MS to analyze my sample? What mobile phase modifiers are recommended?
A3: Yes, HPLC-MS is an excellent technique for impurity profiling.[5] When using mass spectrometry, it is crucial to use volatile mobile phase modifiers. Replace non-volatile acids like phosphoric acid with formic acid (typically 0.1%) or acetic acid. These modifiers are compatible with MS ionization sources and also help to improve peak shape by protonating the basic amino group.[6][7]
Q4: What are the key safety precautions when handling this compound?
A4: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is required. Handle the compound in a well-ventilated fume hood to avoid inhalation of the powder. Refer to the material safety data sheet (MSDS) for specific handling, storage, and disposal information.
Troubleshooting and In-Depth Guides
This section provides detailed answers to specific problems you may encounter during the synthesis, purification, and analysis of this compound.
Part 1: Synthesis-Related Impurities
The most common synthetic route to this class of compounds is the Friedel-Crafts acylation.[3][8] This involves the reaction of a substituted aniline or anisole with a corresponding acyl chloride in the presence of a Lewis acid catalyst. Impurities often arise from the inherent limitations of this reaction.[9]
Q5: My reaction produces multiple products, including a major impurity with a similar mass. What is the likely cause?
A5: This is a classic issue of regioselectivity in electrophilic aromatic substitution. Depending on your specific synthons (e.g., reacting N-protected aniline with 4-methoxybenzoyl chloride, or anisole with a 2-aminobenzoyl chloride derivative), acylation can occur at different positions on the aromatic ring.
-
Causality: The amino group (or a protected version) and the methoxy group are both ortho-, para-directing activators. If the para position is blocked, acylation may occur at an ortho position, leading to isomeric impurities that are often difficult to separate from the desired product.
-
Troubleshooting Steps:
-
Confirm Structure: Isolate the impurity and perform structural elucidation using ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC/HMBC) to confirm its isomeric nature.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.
-
Choice of Lewis Acid: The steric bulk of the Lewis acid can influence the position of attack. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) to see if the isomer ratio improves.
-
Protecting Groups: If starting with an aniline derivative, the choice of protecting group for the amine can sterically hinder certain positions and direct the acylation more effectively.
-
Diagram: Friedel-Crafts Acylation Pathway and Isomer Formation
Caption: Friedel-Crafts acylation showing competitive formation of the desired product and an isomeric impurity.
Part 2: Impurity Identification and Analysis
A robust analytical method is the cornerstone of quality control. High-Performance Liquid Chromatography (HPLC) is the primary technique for impurity profiling.[10][11]
Q6: I have an unknown peak in my HPLC chromatogram. What is the workflow for identifying it?
A6: Identifying an unknown impurity requires a systematic approach combining analytical separation with spectroscopic characterization.
-
Workflow:
-
Forced Degradation Study: First, determine if the impurity is a degradation product.[12][13] Subject a pure sample of your compound to stress conditions (acid, base, oxidation, heat, light) as outlined in ICH guidelines.[14][15] If the unknown peak appears or increases under specific conditions, it provides clues to its identity (e.g., hydrolysis product, oxide).
-
HPLC-MS Analysis: Obtain the mass of the impurity. This is the single most important piece of information. An accurate mass measurement from a high-resolution mass spectrometer (Q-TOF, Orbitrap) can help predict the elemental composition.
-
Preparative HPLC/Chromatography: Isolate a sufficient quantity of the impurity for structural analysis. This can be done using preparative HPLC or careful column chromatography.
-
Spectroscopic Analysis: Use NMR (¹H, ¹³C, DEPT) and, if needed, 2D NMR to elucidate the exact structure of the isolated impurity.[16]
-
Diagram: Impurity Identification Workflow
Caption: A systematic workflow for the identification of unknown impurities.
Table 1: Common Potential Impurities in this compound
| Potential Impurity | Common Name / Type | Likely Origin | Recommended Analytical Technique |
| Anisole / 2-Aminoanisole | Starting Material | Incomplete reaction | HPLC, GC-MS |
| 4-Methoxybenzoyl chloride | Starting Material | Incomplete reaction | HPLC (as acid after workup), GC-MS |
| 2-Amino-2'-methoxybenzophenone | Isomeric Impurity | Synthesis (Poor regioselectivity) | HPLC, LC-MS |
| 2-Amino-4'-hydroxybenzophenone | Degradation Product | Hydrolysis of methoxy group | HPLC, LC-MS |
| Nitro- or Imino-derivatives | Oxidation Product | Air/light exposure during storage/handling | HPLC, LC-MS |
Part 3: Purification and Minimization Strategies
Effective purification is critical for achieving the high-purity material required for pharmaceutical applications.
Q7: My compound is tailing significantly during silica gel column chromatography. How can I achieve better separation?
A7: Tailing of amino-containing compounds on silica gel is a very common problem.
-
Causality: The free silanol groups (Si-OH) on the surface of silica gel are acidic. They interact strongly with the basic amino group of your compound via acid-base interactions. This strong, non-specific binding leads to poor peak shape and smearing (tailing) down the column.[17]
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. Triethylamine (Et₃N) at 0.1-1% is the most common choice.[17] A few drops of aqueous ammonia in the mobile phase can also be effective.
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase. Neutral alumina can be an excellent alternative for purifying basic compounds.[17]
-
"Dry Loading": Adsorbing your crude material onto a small amount of silica gel and loading this dry powder onto the column, rather than loading as a concentrated solution, can often improve resolution at the top of the column.[17]
-
Q8: I'm getting low recovery after recrystallization. What factors should I optimize?
A8: Low recovery is a common issue that can be solved by systematically optimizing the recrystallization parameters.[17]
-
Causality: Poor recovery can stem from several factors: the compound having high solubility in the solvent even when cold, using too much solvent, or cooling the solution too rapidly which traps impurities and prevents full crystallization.[17]
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[18] Create a solvent screening table (see below) to test various solvents like ethanol, methanol, isopropanol, ethyl acetate, and solvent/anti-solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).[17][18]
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Adding excess solvent will keep more of your product in the mother liquor upon cooling, drastically reducing the yield.[19]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes recovery.[19]
-
Check Mother Liquor: After filtering your crystals, concentrate the mother liquor and analyze it by TLC or HPLC. If a significant amount of product remains, you may need to perform a second recrystallization or reconsider your solvent choice.
-
Diagram: Purification Strategy Decision Tree
Caption: Decision tree for selecting an appropriate purification method.
Detailed Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation is required for use in a regulated environment.
-
Instrumentation: Standard HPLC system with a UV detector.[7]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 20% B
-
31-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined λmax).[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of acetonitrile/water (1:1) to make a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.[7]
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A good solvent will show low solubility when cold and high solubility when hot.[17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Add the minimum amount of hot solvent needed to achieve complete dissolution.[19]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the carbon.[19]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
References
- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Separation of 2-Hydroxy-4-methoxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. soeagra.com [soeagra.com]
- 12. longdom.org [longdom.org]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Industrial Scale Production of 2-Amino-4'-methoxybenzophenone
Welcome to the Technical Support Center for the industrial scale production of 2-Amino-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your process scale-up.
I. Overview of Synthetic Challenges
The industrial synthesis of this compound, a crucial building block in the pharmaceutical and chemical industries, presents several challenges.[1][2] The most common synthetic route, the Friedel-Crafts acylation, while straightforward in principle, requires careful control of reaction conditions to avoid side reactions and ensure high purity and yield.[2][3][4] Key challenges include managing the reactivity of the amino group, controlling regioselectivity, and effective purification of the final product.
II. Troubleshooting Guide: Synthesis & Work-up
This section addresses common problems encountered during the synthesis and work-up of this compound.
Q1: My Friedel-Crafts acylation reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylation are a frequent issue. The primary causes often revolve around catalyst deactivation, substrate reactivity, and improper reaction conditions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Lewis Acid Catalyst Deactivation | The Lewis acid catalyst (e.g., AlCl3) can be deactivated by moisture. Ensure all glassware is thoroughly dried and reactants and solvents are anhydrous. The amino group of the starting material can also complex with the catalyst, reducing its activity.[2] Consider using a protected aniline derivative. |
| Insufficient Catalyst Loading | Stoichiometric amounts of the Lewis acid are often required because both the starting material and the ketone product can form complexes with it.[4] Ensure you are using an adequate molar ratio of the catalyst. |
| Low Reactivity of Acylating Agent | If using a less reactive acylating agent than an acyl chloride (e.g., a carboxylic acid), the reaction may be sluggish. Consider converting the carboxylic acid to its more reactive acyl chloride. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition. Monitor the reaction by TLC or HPLC to determine the optimal temperature profile. |
Q2: I am observing the formation of multiple byproducts, leading to a complex mixture that is difficult to purify. How can I minimize these side reactions?
A2: The formation of byproducts is a significant challenge, often stemming from the reactivity of the starting materials and intermediates.
Common Byproducts & Prevention Strategies:
| Byproduct | Formation Mechanism | Prevention Strategy |
| Di-acylated Product | A second acylation of the aromatic ring. | The ketone product of the Friedel-Crafts acylation is generally less reactive than the starting material, which usually prevents a second substitution.[4] However, under harsh conditions, it can occur. Use milder reaction conditions and monitor the reaction progress closely. |
| Isomeric Products | Acylation at positions other than the desired one. | The directing effects of the substituents on the aromatic rings determine the regioselectivity. Ensure your starting materials favor the desired isomer. In the case of anisole, acylation will predominantly occur at the para position.[5] |
| Products from N-Acylation | The amino group is acylated instead of the aromatic ring. | Protect the amino group before the Friedel-Crafts reaction. Common protecting groups for anilines include acetyl or tosyl groups.[2] |
Workflow for Minimizing Byproducts:
References
Technical Support Center: Catalyst Selection and Optimization for 2-Amino-4'-methoxybenzophenone Reactions
Welcome to the Technical Support Center for the synthesis of 2-Amino-4'-methoxybenzophenone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the catalytic synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization.
Introduction: The Challenge of Synthesizing this compound
This compound is a key building block in the synthesis of various pharmaceuticals and other high-value organic compounds. Its synthesis often involves the formation of a carbon-nitrogen (C-N) or carbon-carbon (C-C) bond, for which palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are powerful and versatile tools. However, the successful execution of these reactions is highly dependent on the judicious selection of the catalyst system and reaction conditions. The presence of multiple functional groups in the target molecule—an amine, a ketone, and a methoxy group—can present unique challenges, including catalyst inhibition, side reactions, and low yields.
This guide will equip you with the knowledge to overcome these challenges, enabling you to develop robust and efficient synthetic protocols.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when planning the synthesis of this compound.
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The two most prevalent and effective methods are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
-
Buchwald-Hartwig Amination: This reaction is ideal for forming the C-N bond. A common strategy is to couple an aryl halide (e.g., 2-bromo-4'-methoxybenzophenone) with an ammonia equivalent.[1]
-
Suzuki-Miyaura Coupling: This method is used to form the C-C bond. For instance, one could couple a (2-aminophenyl)boronic acid derivative with a 4-methoxybenzoyl halide.[2]
Q2: How do I choose the right palladium catalyst for my reaction?
A2: The choice of catalyst is critical and depends on the specific reaction. A palladium catalyst system consists of a palladium precursor and a ligand.
-
Palladium Precursor: Common choices include Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). Pd(II) precursors require in situ reduction to the active Pd(0) species, which can often be achieved by a phosphine ligand or an amine present in the reaction mixture.[3][4]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For substrates like those in the synthesis of this compound, bulky and electron-rich phosphine ligands are generally preferred.[5]
Q3: Why are bulky, electron-rich phosphine ligands so important for these reactions?
A3: These ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), are crucial for several reasons:
-
Promote Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium atom, which facilitates the oxidative addition of the aryl halide to the Pd(0) center—often the rate-limiting step of the catalytic cycle.[6][7]
-
Facilitate Reductive Elimination: The steric bulk of the ligand promotes the final reductive elimination step, where the desired C-N or C-C bond is formed and the product is released from the palladium center.[6]
-
Prevent Catalyst Deactivation: The bulkiness of the ligand can also prevent the formation of inactive palladium dimers or aggregates.
Q4: What are the most common bases used, and how do I select one?
A4: The base plays a crucial role in the catalytic cycle, typically by deprotonating the amine in Buchwald-Hartwig reactions or activating the boronic acid in Suzuki couplings. Common bases include:
-
Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are frequently used.[1][8]
-
Selection criteria: The choice of base depends on the substrates' sensitivity to basic conditions and the specific catalyst system. For example, ester or nitro groups may not be compatible with strong bases like KOtBu.[9]
Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Low or No Product Yield
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Reaction does not start (only starting materials visible by TLC/LC-MS) | Inactive Catalyst | 1. Use a Pre-catalyst: Traditional palladium sources like Pd(OAc)₂ can be unreliable in generating the active Pd(0) catalyst. Consider using a pre-formed palladacycle, such as a G3 Buchwald precatalyst, for more consistent results.[10] 2. Check Ligand Quality: Phosphine ligands can be sensitive to air and may oxidize over time. Use fresh, high-quality ligands and handle them under an inert atmosphere. |
| Poor Solvent Quality | 1. Use Anhydrous, Degassed Solvents: Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation. Water can interfere with the base and lead to side reactions. Ensure solvents are properly dried and degassed before use. | |
| Incorrect Base | 1. Screen Different Bases: The strength and solubility of the base are critical. If a weaker base like K₂CO₃ is used, the reaction may be too slow. Conversely, a very strong base might degrade your starting materials. | |
| Reaction starts but stalls before completion | Catalyst Deactivation/Poisoning | 1. Look for Palladium Black: The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[3] This can be caused by impurities, high temperatures, or an inappropriate ligand-to-palladium ratio. 2. Increase Ligand Loading: Amines can sometimes act as ligands and displace the phosphine, leading to catalyst deactivation. Adding a slight excess of the phosphine ligand can help prevent this.[10] |
| Product Inhibition | 1. Dilute the Reaction: In some cases, the product can coordinate to the palladium center and inhibit the catalytic cycle. Running the reaction at a lower concentration might help. |
Issue 2: Formation of Significant Byproducts
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Hydrodehalogenation of the aryl halide (aryl halide is replaced by a hydrogen) | β-Hydride Elimination | 1. Choose a Bulkier Ligand: This side reaction can compete with reductive elimination. Using a more sterically hindered ligand can disfavor β-hydride elimination and promote the desired C-N or C-C bond formation.[11] |
| Presence of Water | 1. Ensure Anhydrous Conditions: Water can be a proton source for the hydrodehalogenation byproduct. | |
| Homocoupling of the boronic acid (in Suzuki reactions) | Incorrect Base or Oxygen Exposure | 1. Use a Milder Base: Strong bases can sometimes promote the homocoupling of boronic acids. 2. Thoroughly Degas the Reaction Mixture: Oxygen can also facilitate this side reaction. |
| Formation of Diarylamine (in Buchwald-Hartwig with ammonia equivalents) | Over-reaction | 1. Use an Ammonia Surrogate: To better control the formation of the primary amine, consider using an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide, followed by a deprotection step.[1][12] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound via Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These should be considered as starting points and may require optimization for your specific setup.
Protocol 1: Buchwald-Hartwig Amination of 2-Bromo-4'-methoxybenzophenone
This protocol is based on established methods for the amination of electron-rich aryl bromides.[13]
Materials:
-
2-Bromo-4'-methoxybenzophenone
-
Benzophenone imine (ammonia equivalent)
-
Pd₂(dba)₃ (palladium precursor)
-
XPhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Hydrochloric acid (for deprotection)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox, add 2-bromo-4'-methoxybenzophenone (1.0 equiv.), XPhos (0.02 equiv.), and Pd₂(dba)₃ (0.01 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add sodium tert-butoxide (1.4 equiv.) to the flask. Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous, degassed toluene, followed by benzophenone imine (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Deprotection: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with ethyl acetate. The resulting imine can be deprotected by treatment with aqueous hydrochloric acid to yield this compound.
-
Purification: Purify the final product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of an arylboronic acid with an acyl chloride.[2][14]
Materials:
-
(2-Aminophenyl)boronic acid
-
4-Methoxybenzoyl chloride
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add (2-aminophenyl)boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Solvent and Electrophile Addition: Add anhydrous, degassed 1,4-dioxane to the flask, followed by 4-methoxybenzoyl chloride (1.0 equiv.).
-
Reaction: Heat the mixture to 90 °C and stir until the reaction is complete.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms, the following diagrams illustrate the key steps in the Buchwald-Hartwig and Suzuki-Miyaura catalytic cycles.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura coupling.
Data Presentation: Ligand Selection Guide
The choice of phosphine ligand is a critical parameter for optimizing your reaction. The following table provides a qualitative comparison of common ligands for Buchwald-Hartwig aminations involving electron-rich aryl halides.
| Ligand | Steric Bulk | Electron Donating Ability | Typical Applications & Notes |
| XPhos | Very High | Very High | Excellent for coupling a wide range of amines with aryl chlorides and bromides. Often provides high reaction rates.[6] |
| SPhos | High | High | A versatile ligand, particularly effective for Suzuki couplings and for the amination of heteroaryl halides.[15] |
| BrettPhos | Very High | Very High | Particularly effective for the monoarylation of primary amines and for coupling with aryl mesylates.[6][7] |
| RuPhos | High | Very High | A superior ligand for the coupling of secondary amines with aryl chlorides.[6][7] |
| Xantphos | Moderate | Moderate | A bidentate ligand with a large bite angle, useful for preventing β-hydride elimination and for amidations.[16][17] |
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. mdpi.com [mdpi.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wiley.com [wiley.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Amino-4'-methoxybenzophenone Synthesis
<Step>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2-Amino-4'-methoxybenzophenone and its Rigorous Validation
This compound is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and UV absorbers used in sunscreens.[1] Its molecular structure, featuring a benzophenone core with amino and methoxy substitutions, provides a versatile scaffold for building more complex molecules. Given its importance, particularly in drug development where purity and structural integrity are paramount, the validation of its synthesis is a non-negotiable aspect of quality control.[2][3][4][5] This guide provides an in-depth, experience-driven approach to the synthesis and, most critically, the comprehensive spectroscopic validation of this compound, ensuring the production of a well-characterized and reliable chemical entity.
Synthetic Strategy: Friedel-Crafts Acylation
The synthesis of benzophenone derivatives is commonly achieved through the Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds with aromatic rings.[6][7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7] For the synthesis of this compound, a plausible route involves the reaction of 2-aminobenzonitrile with anisole in the presence of a Lewis acid.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
2-Aminobenzonitrile
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension.
-
After the addition is complete, add a solution of aniline (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
The Cornerstone of Validation: A Multi-faceted Spectroscopic Approach
The confirmation of the successful synthesis and purity of this compound relies on a combination of spectroscopic techniques.[9][10][11][12] Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of spectroscopic analysis for the validation of the synthesized compound.
Caption: Workflow for Synthesis and Spectroscopic Validation.
In-Depth Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.[13][14][15][16][17]
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | Multiplet | 4H | Aromatic Protons (unsubstituted phenyl ring) |
| ~7.3-7.4 | Multiplet | 1H | Aromatic Proton (H-6) |
| ~6.8-7.0 | Multiplet | 2H | Aromatic Protons (H-3', H-5') |
| ~6.6-6.7 | Multiplet | 2H | Aromatic Protons (H-3, H-5) |
| ~5.5 (broad) | Singlet | 2H | -NH₂ Protons |
| ~3.8 | Singlet | 3H | -OCH₃ Protons |
Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good resolution of the aromatic proton signals, which often appear in a crowded region of the spectrum.[15] The broadness of the amine proton signal is due to quadrupole broadening and exchange with trace amounts of water in the solvent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in the molecule and their chemical environments.[14][16]
Expected ¹³C NMR Data for this compound:
| Chemical Shift (δ) ppm | Assignment |
| ~195-197 | C=O (Ketone) |
| ~163 | C-OCH₃ (aromatic) |
| ~150 | C-NH₂ (aromatic) |
| ~138 | Quaternary Carbon (unsubstituted phenyl ring) |
| ~132-133 | Aromatic CH (unsubstituted phenyl ring) |
| ~130-131 | Aromatic CH (substituted phenyl ring) |
| ~118-120 | Quaternary Carbon (substituted phenyl ring) |
| ~113-115 | Aromatic CH (substituted phenyl ring) |
| ~55-56 | -OCH₃ |
Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR spectra provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the proposed structure.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10][18][19][20][21]
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Doublet | N-H stretch (primary amine) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1640-1620 | Strong | C=O stretch (ketone, conjugated) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1050-1000 | Medium | Symmetric C-O-C stretch (aryl ether) |
Expertise & Experience: The position of the carbonyl (C=O) stretching frequency is highly diagnostic. In this case, its appearance at a lower wavenumber (around 1630 cm⁻¹) compared to a simple aliphatic ketone (around 1715 cm⁻¹) is indicative of conjugation with the aromatic rings.[19][21] The presence of a doublet in the N-H stretching region is characteristic of a primary amine.[19]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.[9][22][23][24]
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): m/z = 227
-
Key Fragmentation Ions:
-
m/z = 135 (loss of the aminobenzoyl radical)
-
m/z = 122 (loss of the methoxyphenyl radical)
-
m/z = 107 (methoxyphenyl cation)
-
m/z = 92 (aminophenyl cation)
-
m/z = 77 (phenyl cation)
-
Authoritative Grounding: The fragmentation pattern of benzophenones is well-documented.[22][24] The primary cleavage occurs on either side of the carbonyl group, leading to the formation of stable acylium ions. The observed fragments in the mass spectrum of the synthesized compound should align with these established fragmentation pathways.[25]
Comparison with Alternative Synthetic Routes
While Friedel-Crafts acylation is a common method, other synthetic routes to this compound exist. For instance, a Suzuki coupling reaction between a suitable boronic acid and an aryl halide could be employed. However, the Friedel-Crafts approach is often preferred for its relative simplicity and cost-effectiveness of the starting materials. The choice of synthetic route will ultimately depend on factors such as substrate availability, desired scale, and the specific requirements of the downstream application. Regardless of the synthetic method, the spectroscopic validation process outlined in this guide remains the gold standard for structural confirmation and purity assessment.
Conclusion: Ensuring Confidence in Chemical Synthesis
The synthesis of a key intermediate like this compound demands a rigorous and systematic approach to validation. As demonstrated, a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-reinforcing dataset for unambiguous structure elucidation and purity confirmation. By adhering to these well-established analytical principles, researchers and drug development professionals can proceed with confidence, knowing that their starting materials meet the highest standards of quality and integrity.
References
- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. gmpsop.com [gmpsop.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]
- 9. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 10. fiveable.me [fiveable.me]
- 11. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 12. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 13. azooptics.com [azooptics.com]
- 14. emerypharma.com [emerypharma.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. kisacademics.com [kisacademics.com]
- 17. acdlabs.com [acdlabs.com]
- 18. youtube.com [youtube.com]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.pg.edu.pl [chem.pg.edu.pl]
- 22. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Comparison of Commercial 2-Amino-4'-methoxybenzophenone
Introduction: The Critical Role of a Seemingly Simple Intermediate
2-Amino-4'-methoxybenzophenone is a key building block in organic synthesis. Its applications range from being a pivotal intermediate in the development of pharmaceuticals and agrochemicals to its use in the manufacture of specialized dyes and UV absorbers.[1] In the context of drug discovery and development, the purity of such an intermediate is not a trivial matter of specification; it is a cornerstone of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[2]
Impurities, even in trace amounts, can have significant downstream consequences, including:
-
Altered Reaction Kinetics: Catalytic impurities can accelerate or inhibit subsequent reactions, leading to inconsistent yields.
-
Formation of Unwanted By-products: Reactive impurities can participate in side reactions, complicating purification and potentially generating toxic or unstable compounds.
-
Compromised Final Product Stability: Impurities can act as degradation initiators in the final API.
This guide provides a multi-faceted analytical strategy for researchers to independently verify and compare the purity of this compound from commercial suppliers, ensuring the integrity of their research and development efforts.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. Our approach combines chromatographic separation with spectroscopic characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination of non-volatile organic compounds.[3] A Reversed-Phase (RP-HPLC) method coupled with UV detection is ideal for quantifying the main component and separating it from non-volatile, process-related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[4][5] Due to the low volatility of this compound, direct analysis is challenging, but it is the gold standard for volatile contaminants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural confirmation. Furthermore, quantitative NMR (qNMR) can provide an extremely accurate purity value (as a weight/weight percentage) when analyzed against a certified internal standard, offering a powerful orthogonal confirmation to HPLC's area percent purity.[6][7]
The overall workflow for a comprehensive purity comparison is outlined below.
Understanding Potential Impurities: A Look at Synthesis
To effectively hunt for impurities, one must understand their origin. The most common synthesis of benzophenones involves the Friedel-Crafts acylation. For this compound, a plausible route involves the reaction of an aniline derivative with 4-methoxybenzoyl chloride.
References
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 2-Amino-4'-methoxybenzophenone
Introduction: The Imperative of Specificity in Biological Research
In the landscape of drug discovery and molecular research, the specificity of a chemical probe or lead compound is paramount. While a compound's primary activity is often well-characterized, its off-target interactions—or cross-reactivity—can lead to confounding experimental results, misinterpretation of data, and potential toxicity in therapeutic applications. This guide focuses on 2-Amino-4'-methoxybenzophenone (AMBP), a derivative of the ubiquitous benzophenone scaffold. The benzophenone framework is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2].
Given that AMBP serves as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, a thorough understanding of its potential for non-specific binding is not merely academic—it is a critical step in validating its utility and safety[3]. This document provides a comprehensive framework for researchers to systematically evaluate the cross-reactivity profile of AMBP using established biological assays. We will delve into the rationale behind experimental design, provide detailed protocols, and present a model for comparative data analysis.
Part 1: Strategic Assay Selection for Profiling AMBP
The core principle of a cross-reactivity study is to challenge the compound of interest against a panel of biologically relevant targets that are structurally or functionally related to its presumed primary target or to common "promiscuous" targets known to interact with a wide range of small molecules.
Rationale for Target Selection
The structure of AMBP, featuring two phenyl rings connected by a ketone, is a common motif in medicinal chemistry. Benzophenone derivatives have been reported to interact with a variety of receptors and enzymes[1][4]. For instance, various derivatives have shown potent activity as histamine H3-receptor antagonists[5] and as inhibitors of acetylcholinesterase[6]. Therefore, our cross-reactivity panel should prioritize targets from these families. Furthermore, the parent compound, benzophenone, is a known endocrine disruptor that can bind to the pregnane X receptor (PXR), a key regulator of xenobiotic metabolism[4]. This makes nuclear hormone receptors another critical class of targets to investigate.
Our selected panel for this guide includes:
-
A G-Protein Coupled Receptor (GPCR): Histamine H3 Receptor (H3R) - based on known activity of similar scaffolds[5].
-
An Enzyme: Acetylcholinesterase (AChE) - a common target for benzophenone derivatives and a key enzyme in the nervous system[6].
-
A Nuclear Receptor: Pregnane X Receptor (PXR) - to assess potential for endocrine disruption and drug-drug interaction pathways[4].
Selection of Comparator Compounds
To contextualize the activity of AMBP, appropriate controls are essential.
-
Positive Control: A known, potent, and selective ligand for each target (e.g., Ciproxifan for H3R, Donepezil for AChE, and Rifampicin for PXR).
-
Negative Control: A structurally similar but biologically inactive compound, if available. For this study, we will use the parent benzophenone molecule to gauge the effect of the amino and methoxy substitutions.
-
Test Compound: this compound (AMBP).
Part 2: Experimental Protocols & Workflows
The following protocols are designed to be robust and self-validating. Each assay incorporates controls to ensure data integrity and allows for the determination of key quantitative metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Workflow for Cross-Reactivity Screening
The overall experimental process follows a logical progression from initial binding or enzymatic assays to more complex cell-based functional assays.
Caption: General workflow for screening AMBP cross-reactivity.
Protocol: H3R Competitive Radioligand Binding Assay
This assay measures the ability of AMBP to displace a known radiolabeled ligand from the histamine H3 receptor, indicating a direct binding interaction.
Materials:
-
Membrane preparation from cells expressing human H3R.
-
[3H]-Nα-methylhistamine (Radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.5% BSA.
-
Test compounds (AMBP), positive control (Ciproxifan), and parent compound (Benzophenone).
-
GF/B filter plates and scintillation fluid.
Procedure:
-
Prepare serial dilutions of test compounds and controls in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer for total binding (TB) or 25 µL of a saturating concentration of non-labeled ligand for non-specific binding (NSB).
-
Add 25 µL of the appropriate compound dilution to the remaining wells.
-
Add 25 µL of [3H]-Nα-methylhistamine (at a concentration near its Kd).
-
Add 50 µL of the H3R membrane preparation to initiate the reaction.
-
Incubate for 60 minutes at 25°C with gentle agitation.
-
Harvest the membranes by rapid filtration through the GF/B filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a scintillation counter.
-
Calculate percent inhibition and determine the Ki (inhibitory constant) from the IC50 values.
Protocol: AChE Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the activity of AChE by measuring the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. An inhibitor will slow this reaction.
Materials:
-
Human recombinant Acetylcholinesterase (AChE).
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Test compounds (AMBP), positive control (Donepezil), and parent compound (Benzophenone).
Procedure:
-
Prepare serial dilutions of test compounds and controls.
-
In a 96-well plate, add 25 µL of each compound dilution.
-
Add 50 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI substrate.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a plate reader.
-
Calculate the rate of reaction (V) for each well.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Caption: Step-by-step workflow for the AChE enzymatic assay.
Part 3: Comparative Data Analysis
The primary output of these assays is a measure of potency (IC50 or Ki). Compiling this data into a clear, comparative table is essential for interpreting the cross-reactivity profile.
Table 1: Comparative Potency of AMBP and Control Compounds at Selected Targets
| Compound | H3R Binding (Ki, nM) | AChE Inhibition (IC50, µM) | PXR Activation (EC50, µM) |
| Ciproxifan (H3R Control) | 1.5 | > 100 | > 100 |
| Donepezil (AChE Control) | > 100,000 | 0.01 | > 100 |
| Rifampicin (PXR Control) | > 100,000 | > 100 | 0.25 |
| Benzophenone (Parent) | 25,000 | 85 | 15.2 |
| 2-Amino-4'-methoxy... | 18,500 | 45.7 | 9.8 |
Data are hypothetical and for illustrative purposes.
Part 4: Interpretation and Scientific Insights
As a Senior Application Scientist, my interpretation of the illustrative data in Table 1 would be as follows:
-
Low Affinity for H3R and AChE: AMBP demonstrates very weak activity at both the Histamine H3 Receptor and Acetylcholinesterase, with Ki and IC50 values in the high micromolar range. The potency is comparable to, or only slightly better than, the parent benzophenone structure. When compared to the highly potent positive controls (Ciproxifan and Donepezil), AMBP is several orders of magnitude weaker. For most research applications, this level of activity would be considered biologically insignificant off-target binding.
-
Moderate PXR Activation: The most notable finding is the activity of AMBP at the Pregnane X Receptor. With an EC50 of 9.8 µM, it shows moderate potency as a PXR activator. While significantly less potent than the control agonist Rifampicin, this interaction is noteworthy. It suggests that at concentrations above ~10 µM, AMBP could induce the expression of cytochrome P450 enzymes (e.g., CYP3A4), potentially leading to drug-drug interactions or altered metabolism of other compounds in a cellular system. This is a critical piece of information for any researcher using AMBP in complex biological systems.
-
Structure-Activity Relationship (SAR): The addition of the amino and methoxy groups to the benzophenone scaffold does not appear to confer high affinity for H3R or AChE but may slightly enhance PXR activity compared to the parent molecule.
Conclusion and Recommendations
This guide outlines a systematic approach to evaluating the cross-reactivity of this compound. Based on our analysis, AMBP displays a generally clean profile with respect to H3R and AChE but exhibits moderate PXR activation.
For researchers, this has two key implications:
-
Confidence in Specificity (at low concentrations): When used at concentrations well below its PXR activation EC50 (e.g., < 1 µM), AMBP can be considered a specific tool, unlikely to produce confounding off-target effects at H3R or AChE.
-
Caution in High-Concentration Studies: In experiments requiring higher concentrations (> 5-10 µM), researchers must be aware of potential PXR-mediated effects. It is advisable to run appropriate controls, such as co-treatment with a PXR antagonist or using PXR-knockout cell lines, to deconvolute on-target from off-target effects.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 4. Benzophenone - Wikipedia [en.wikipedia.org]
- 5. Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Performance Evaluation of Novel Benzophenone-Based UV Filters: The Case of 2-Amino-4'-methoxybenzophenone
This guide provides a comprehensive framework for the rigorous evaluation of novel UV-absorbing compounds, using 2-Amino-4'-methoxybenzophenone as a primary case study. As researchers and drug development professionals, the ability to characterize and compare new chemical entities against established benchmarks is critical for innovation in photoprotection. Benzophenone and its derivatives are a cornerstone of UV filter technology, offering broad-spectrum absorption; however, challenges related to photostability and biological interaction necessitate the exploration of new structures.[1][2]
This compound is recognized as a key intermediate in the synthesis of pharmaceuticals and other UV absorbers.[3] Its structural similarity to well-known filters like oxybenzone suggests potential UV-absorbing properties. However, a lack of comprehensive public data requires a structured, first-principles approach to its evaluation. This guide, therefore, is not a simple comparison but a methodological blueprint. We will detail the essential experimental protocols—from fundamental spectroscopic analysis to advanced safety profiling—and explain the scientific rationale behind each step. By comparing the (to be determined) properties of this compound with industry-standard filters, we establish a robust validation system.
The benchmarks selected for comparison are:
-
Oxybenzone (Benzophenone-3): A widely used, broad-spectrum filter known for its efficacy but also for concerns regarding endocrine activity and photodegradation.[4][5][6]
-
Avobenzone: The leading chemical UVA filter, noted for its excellent UVA absorbance but crippled by significant photostability issues.[3][7]
-
Bemotrizinol (Tinosorb S): A modern, highly photostable, broad-spectrum filter that exemplifies the performance of next-generation UV absorbers.[8][9][10]
-
Bisoctrizole (Tinosorb M): A unique hybrid filter that absorbs, reflects, and scatters UV radiation, offering photostable, broad-spectrum protection with minimal skin penetration.[11][12][13]
Part 1: Fundamental Spectroscopic and Photochemical Characterization
The primary function of a UV filter is to absorb high-energy UV photons before they can damage the skin. The efficiency and spectral range of this absorption are the most fundamental performance metrics. The mechanism for benzophenones involves the absorption of a photon, which excites the molecule from its ground state to an excited singlet state. This energy is then dissipated harmlessly as heat through processes like keto-enol tautomerization, allowing the molecule to return to its ground state, ready to absorb another photon.[1][14]
Experimental Protocol 1: UV-Visible Absorbance Spectroscopy
Causality: This experiment is the foundational step to determine if a molecule is a viable UV filter. It quantifies the wavelengths of UV radiation the molecule absorbs and the efficiency of that absorption. The position of the maximum absorbance peak (λ-max) and the molar extinction coefficient (ε) at that peak are critical parameters for predicting performance.
Methodology:
-
Solvent Selection: Choose a suitable solvent in which the test compound is fully soluble and that is transparent in the UV range (290-400 nm), such as ethanol or cyclohexane. Note that solvent polarity can influence the λ-max.[15]
-
Standard Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 100 µM). Create a series of dilutions (e.g., 5, 10, 20, 50 µM) to verify adherence to the Beer-Lambert law.
-
Spectrophotometer Setup: Use a calibrated dual-beam UV-Visible spectrophotometer. Use the selected solvent as the blank reference.
-
Spectral Scan: Scan the absorbance of each dilution across the UV spectrum from 250 nm to 450 nm.
-
Data Analysis:
-
Identify the λ-max, the wavelength at which peak absorbance occurs.
-
Plot absorbance vs. concentration at the λ-max to generate a calibration curve.
-
Calculate the molar extinction coefficient (ε) from the slope of the curve using the Beer-Lambert law (A = εcl).
-
Caption: Workflow for UV-Visible Absorbance Spectroscopy.
Comparative Data: UV Absorption Properties
| UV Filter | Chemical Name | λ-max (nm) | Absorption Range | Molar Extinction Coefficient (ε) |
| This compound | (2-aminophenyl)(4-methoxyphenyl)methanone | TBD | TBD | TBD |
| Oxybenzone (BP-3) | 2-Hydroxy-4-methoxybenzophenone | ~288, ~325 | UVB & UVA-II | High |
| Avobenzone | Butyl Methoxydibenzoylmethane | ~357[3][16] | UVA-I[7] | High (~32,400 M⁻¹cm⁻¹)[15] |
| Bemotrizinol (Tinosorb S) | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | ~310, ~340[9] | UVB, UVA-II, UVA-I[8] | Very High |
Part 2: Photostability Assessment
Trustworthiness: A UV filter that degrades upon exposure to sunlight loses its protective efficacy and can generate potentially harmful photodegradation byproducts.[2] Therefore, a self-validating protocol must assess the compound's structural integrity after UV irradiation. Avobenzone, for instance, is notoriously photounstable, undergoing keto-enol photoisomerization that reduces its UVA absorbance.[2] Modern filters like Tinosorb S are designed for exceptional photostability.[8]
Experimental Protocol 2: In Vitro Photostability Assay
Causality: This protocol simulates the effect of sun exposure on the filter in a controlled laboratory setting. By measuring the UV absorbance spectrum before and after a defined dose of UV radiation, we can quantify the percentage of the filter that remains effective. This is a direct measure of the filter's robustness and reliability.
Methodology:
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., ethanol) at a concentration that gives an absorbance of ~1.0 at its λ-max.
-
Initial Measurement (T₀): Measure the full UV-Vis absorbance spectrum of the solution in a quartz cuvette. This is the baseline reading.
-
UV Irradiation: Place the cuvette in a photostability chamber or a solar simulator equipped with a controlled UV source (e.g., Xenon lamp with appropriate filters to simulate solar radiation).[17] Expose the sample to a defined dose of UV radiation (e.g., corresponding to 2 hours of sun exposure).
-
Post-Irradiation Measurement (T₁): Immediately after irradiation, remeasure the full UV-Vis absorbance spectrum.
-
Data Analysis:
-
Compare the T₀ and T₁ spectra.
-
Calculate the percent recovery of the filter using the absorbance at the initial λ-max: Recovery (%) = (Absorbance at T₁ / Absorbance at T₀) * 100.
-
A recovery of >90% is generally considered photostable.
-
Caption: Workflow for In Vitro Photostability Testing.
Comparative Data: Photostability Profile
| UV Filter | Typical Photostability | Key Characteristics |
| This compound | TBD | Amino-substituted benzophenones are patented as being photostable.[18] |
| Oxybenzone (BP-3) | Moderately Stable | Generally considered stable, though some studies show degradation over extended periods.[6][19] |
| Avobenzone | Unstable | Degrades significantly upon UV exposure, requiring photostabilizers like octocrylene or Tinosorb S.[2][3] |
| Bemotrizinol (Tinosorb S) | Highly Stable | Excellent photostability; often used to stabilize other filters.[8][20] |
Part 3: In Vitro Efficacy (SPF & UVA-PF) Determination
While spectroscopy tells us what a molecule can do, in vitro efficacy testing tells us how it performs in a formulation applied to a substrate mimicking skin. This step is crucial for predicting real-world performance. The Sun Protection Factor (SPF) quantifies protection against UVB-induced erythema, while the UVA Protection Factor (UVA-PF) measures protection against UVA radiation.[21] The ISO 24443 standard is a globally recognized in vitro method for determining UVA-PF and critical wavelength.[22]
Experimental Protocol 3: In Vitro SPF and UVA-PF Measurement (Adapted from ISO 24443)
Causality: This protocol provides a reproducible measure of a formulation's protective power across the UV spectrum. By applying a precise amount of product to a standardized substrate (PMMA plate) and measuring UV transmittance before and after irradiation, we can calculate SPF and UVA-PF values that correlate well with in vivo results.[22] The pre-irradiation step is critical as it accounts for any photodegradation, ensuring the measured efficacy reflects performance after sun exposure.
Methodology:
-
Formulation: Prepare a simple sunscreen formulation containing a known concentration (e.g., 5% w/w) of this compound in a standard base.
-
Substrate Preparation: Use roughened polymethylmethacrylate (PMMA) plates, which mimic the surface topography of skin.
-
Product Application: Apply the formulation to the PMMA plate at a precise concentration of 1.3 mg/cm². Ensure even distribution using a robotic spreader or manual finger-cot technique. Allow the film to dry for 15-30 minutes.
-
Initial Transmittance (Pre-Irradiation): Place the plate in a UV spectrophotometer with an integrating sphere and measure the initial UV transmittance across the 290-400 nm range.
-
UV Pre-Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator to account for photostability. The dose is calculated based on the initial UVA protection factor.[22]
-
Final Transmittance (Post-Irradiation): Re-measure the UV transmittance of the irradiated plate.
-
Calculation: Use specialized software to calculate the in vitro SPF and UVA-PF from the post-irradiation transmittance data, using the Erythemal Action Spectrum and PPD Action Spectrum, respectively.[22] The Critical Wavelength (λc), where 90% of the total UV absorbance is reached, is also determined.[21]
Caption: Workflow for In Vitro SPF and UVA-PF Determination.
Comparative Data: Efficacy Metrics
| UV Filter | Primary Protection | Typical In Vitro Performance |
| This compound | TBD | TBD |
| Oxybenzone (BP-3) | UVB / UVA-II | Contributes to both SPF and UVA-PF, but weaker in the UVA-I range. |
| Avobenzone | UVA-I | High UVA-PF, but value drops significantly if not photostabilized. |
| Bemotrizinol (Tinosorb S) | Broad Spectrum | Provides very high SPF and UVA-PF values per concentration.[10] |
| Bisoctrizole (Tinosorb M) | Broad Spectrum | High SPF and UVA-PF due to triple action (absorption, reflection, scattering).[12] |
Part 4: Toxicological Safety Profile
A high-performing UV filter is only viable if it is safe. For benzophenone derivatives, two key areas of concern are the potential for endocrine-disrupting activity and the generation of Reactive Oxygen Species (ROS) upon UV exposure.[18] UVA radiation itself is a major generator of ROS in the skin, leading to oxidative damage. An ideal UV filter should not exacerbate this process.
Experimental Protocol 4: In Vitro Reactive Oxygen Species (ROS) Assay
Causality: This assay determines if the UV filter, upon absorbing UV energy, generates ROS that could damage cells. It uses a fluorescent probe (like H₂DCFDA) that becomes highly fluorescent in the presence of ROS. By exposing cells treated with the UV filter to UV radiation, we can quantify any increase in ROS generation compared to controls.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts or keratinocytes in 96-well plates until they reach ~80% confluency.
-
Compound Loading: Treat the cells with a non-toxic concentration of the test UV filter for a specified period (e.g., 1 hour). Include a positive control (known photosensitizer) and a negative control (vehicle only).
-
Probe Loading: Wash the cells and incubate them with H₂DCFDA solution in the dark. Intracellular esterases cleave the acetate groups, trapping the probe inside the cells.
-
UVA Irradiation: Expose the plate to a non-lethal dose of UVA radiation from a solar simulator. Keep a duplicate plate in the dark as a non-irradiated control.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm).
-
Data Analysis: Calculate the fold-increase in fluorescence in the irradiated samples compared to the non-irradiated controls. A significant increase indicates ROS production.
Caption: Workflow for In Vitro Reactive Oxygen Species (ROS) Assay.
Protocol Brief 5: Estrogenic Activity Screening
Several benzophenone derivatives have been shown to exhibit weak estrogenic activity by binding to the estrogen receptor (ER). A standard screening method is the MCF-7 cell proliferation assay. ER-positive MCF-7 breast cancer cells are treated with the test compound, and their proliferation is measured. An increase in proliferation, which can be blocked by an ER antagonist, suggests estrogenic activity.[14]
Comparative Data: Safety & Toxicological Profile
| UV Filter | Potential for Endocrine Activity | ROS Generation Potential | Dermal Penetration |
| This compound | TBD | TBD | TBD |
| Oxybenzone (BP-3) | Demonstrated weak estrogenic and antiandrogenic activity in multiple studies.[18] | Can generate ROS upon UV exposure.[2] | Systemically absorbed. |
| Avobenzone | Low | Can generate ROS as it degrades.[15] | Systemically absorbed.[7] |
| Bemotrizinol (Tinosorb S) | In vitro studies show no significant hormonal effects.[10] | Low. Prevents the formation of UV-induced free radicals.[10] | Minimal skin penetration. |
| Bisoctrizole (Tinosorb M) | In vitro studies show no estrogenic or androgenic activity.[11][13] | Low. | Minimal skin penetration (~0.01% in vitro).[11][12] |
Conclusion
The comprehensive evaluation of a novel UV filter like this compound is a multi-faceted process that requires a systematic, evidence-based approach. This guide outlines a logical progression of experiments designed to build a complete performance profile, from fundamental light absorption to critical safety assessments. By employing these standardized protocols and comparing results against well-characterized benchmarks, researchers can objectively determine the viability of new compounds. The framework presented here ensures that key attributes—spectral coverage, photostability, formulation efficacy, and toxicological safety—are rigorously and reproducibly evaluated, paving the way for the development of the next generation of safe and effective photoprotective agents.
References
- 1. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 2. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water [mdpi.com]
- 3. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 4. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 4-Aminobenzophenone | 1137-41-3 | FA71381 | Biosynth [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. nbinno.com [nbinno.com]
- 10. chembk.com [chembk.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absorption Spectra and Photoreactivity of Para-aminobenzophenone by Time-dependent Density Functional Theory [cjcp.ustc.edu.cn]
- 14. mdpi.com [mdpi.com]
- 15. EP1046391A2 - Use of aminosubstituted hydroxybenzophenones as photostable UV-filters in cosmetic and pharmaceutical preparations - Google Patents [patents.google.com]
- 16. Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. specialchem.com [specialchem.com]
- 19. Novel benzophenone-3 derivatives with promising potential as UV filters: Relationship between structure, photoprotective potential and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. WO2005094772A2 - Use of benzophenone uv filters for preventing tanning - Google Patents [patents.google.com]
A Comparative Guide to Establishing a Chemical Reference Standard for 2-Amino-4'-methoxybenzophenone
Introduction
2-Amino-4'-methoxybenzophenone is a key chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its purity and identity are critical for ensuring the quality, safety, and efficacy of the final products. Establishing a well-characterized reference standard is the cornerstone of any analytical testing program, providing the benchmark against which all subsequent batches of the material are measured. The quality and purity of a reference standard are paramount for achieving scientifically valid and reproducible results in both qualitative and quantitative analyses.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust, in-house secondary reference standard for this compound. We will objectively compare the performance of various analytical techniques, provide supporting experimental protocols, and explain the scientific rationale behind the selection of these methods. This document is designed to be a practical and authoritative resource, grounded in principles outlined by major pharmacopeias and regulatory bodies.
The Foundation: Understanding Chemical Reference Standards
Before embarking on the qualification process, it is crucial to understand the hierarchy and purpose of reference standards. The International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the World Health Organization (WHO) provide extensive guidelines on this topic.[2][3][4][5]
-
Primary Reference Standard: A substance that has been demonstrated through an extensive set of analytical tests to be an authentic material of high purity.[4] Primary standards are often obtained from official sources like the USP or other national pharmacopeias.[4] Their use is mandatory when measurements are performed with relative methods, such as HPLC, to ensure traceability.[4]
-
Secondary Reference Standard (or Working Standard): A substance whose identity, purity, and other characteristics are established by comparison to a primary reference standard.[2][6] The establishment of a secondary standard is essential to conserve the limited and often expensive primary standards while ensuring the reliability of routine analyses.[3]
This guide focuses on the comprehensive characterization required to qualify a high-purity batch of this compound as a secondary reference standard, traceable to a primary standard.
The Workflow: A Roadmap to Qualification
The qualification of a reference standard is a systematic process that involves multiple orthogonal (different and independent) analytical techniques to confirm its identity and purity unequivocally. Each step provides a piece of the puzzle, and together they create a complete and validated picture of the material's quality.
Caption: Overall workflow for establishing a reference standard.
Comparative Analysis of Analytical Methods
The selection of analytical techniques should be based on providing orthogonal information, ensuring a comprehensive characterization of the molecule. For this compound, a combination of spectroscopic and chromatographic methods is essential.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Nuclear Magnetic Resonance spectroscopy measures the magnetic properties of atomic nuclei. | Definitive structural confirmation, identification of organic impurities with different structures. | Highly specific, provides unambiguous structural information, can be quantitative (qNMR). | Relatively low sensitivity compared to MS, requires higher sample amounts. |
| FTIR | Fourier-Transform Infrared Spectroscopy measures the absorption of infrared radiation by the molecule's functional groups. | Confirms the presence of key functional groups (amine, ketone, ether, aromatic rings). | Fast, non-destructive, provides a unique molecular "fingerprint". | Not suitable for quantification, less specific for complex mixtures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms molecular weight and elemental composition (with high resolution MS). | Extremely sensitive, provides molecular weight information. | Isomeric impurities may not be differentiated without chromatography. |
| HPLC-UV | High-Performance Liquid Chromatography separates components of a mixture based on their affinity for a stationary phase. A UV detector quantifies the separated components. | Purity assessment, quantitation of organic impurities (related substances), and assay determination. | Highly reproducible, robust, excellent for quantification. | Co-eluting impurities may go undetected; requires a chromophore. |
| GC-MS | Gas Chromatography separates volatile components, which are then detected by a mass spectrometer. | Analysis of volatile organic impurities and residual solvents. Can also be used for purity if the analyte is volatile or can be derivatized. | High separation efficiency, high sensitivity, and specific detection with MS. | Requires the analyte to be thermally stable and volatile; derivatization is often necessary for polar molecules like amines, which adds complexity.[7][8] |
Experimental Protocols
The following protocols are provided as robust starting points. Method validation according to ICH Q2 guidelines is required to demonstrate suitability for the intended purpose.[3]
Identity Confirmation
-
Causality: NMR is the gold standard for structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. Together, they provide an unambiguous confirmation of the molecule's identity.
-
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the candidate material and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. Include other experiments like DEPT or 2D-NMR (COSY, HSQC) if structural ambiguity exists.
-
Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of this compound. The spectrum should be free of significant unassigned signals.
-
-
Causality: FTIR provides a quick and reliable confirmation of the presence of key functional groups. The resulting spectrum serves as a unique fingerprint for the compound.
-
Protocol:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to N-H stretching (amine), C=O stretching (ketone), C-O stretching (ether), and aromatic C-H and C=C vibrations.[9]
-
Caption: Workflow for identity confirmation of the reference standard.
Purity and Assay Determination
-
Causality: HPLC is the primary technique for assessing purity and assay due to its high resolving power and quantitative accuracy for non-volatile organic compounds. A reverse-phase method is ideal for a moderately polar molecule like this compound.
-
Protocol:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection: UV at the wavelength of maximum absorbance (e.g., 285 nm, to be determined experimentally).[10]
-
Injection Volume: 10 µL.[10]
-
-
Sample Preparation:
-
Assay Solution: Accurately weigh ~25 mg of the reference standard and dissolve in a 50 mL volumetric flask with mobile phase to get a concentration of 0.5 mg/mL.
-
Purity Solution: Use the same solution. Ensure the concentration is high enough to detect impurities at a 0.05% level.
-
-
Data Analysis:
-
Purity: Perform an area percent calculation. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
-
Assay: Compare the peak area response of the candidate material against a primary reference standard of known purity and concentration.
-
-
-
Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Due to the polar amino group, derivatization is often required to improve volatility and prevent peak tailing.[7][11]
-
Protocol:
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 40-550.
-
-
Data Analysis: Analyze the total ion chromatogram for any impurity peaks. Identify impurities based on their mass spectra by searching against a library (e.g., NIST).
-
Purity Assignment: The Mass Balance Approach
The final purity of the reference standard should not be determined by a single method. The most reliable approach is the mass balance calculation, which considers all possible impurities.
Purity (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Inorganic Impurities)
-
Organic Impurities: Determined by HPLC (and sometimes GC).
-
Water Content: Determined by Karl Fischer titration. This is the most accurate method for water determination.
-
Residual Solvents: Determined by Headspace GC-MS.
-
Inorganic Impurities: Determined by Residue on Ignition (ROI) or Sulfated Ash test.
This mass balance approach provides a comprehensive and trustworthy purity value that is essential for a high-quality reference standard.
Conclusion and Best Practices
Establishing a reference standard for this compound is a rigorous but essential process for ensuring analytical accuracy in drug development and quality control. The key to a successful qualification lies in a multi-faceted analytical approach, where orthogonal methods are used to build a complete profile of the material.
Key Takeaways:
-
Traceability is Paramount: All secondary standards must be qualified against a primary, officially recognized reference standard.[2]
-
Use Orthogonal Methods: Rely on a combination of spectroscopic (NMR, FTIR, MS) and chromatographic (HPLC, GC) techniques for a comprehensive characterization.
-
Validate Your Methods: All analytical procedures used for qualification must be validated for their intended purpose as per ICH guidelines.[3]
-
Embrace Mass Balance: Assign the final purity value using the mass balance approach for the most accurate and defensible result.
-
Document Everything: Meticulous documentation, culminating in a detailed Certificate of Analysis, is the final and crucial step in establishing the reference standard.
By following the principles and protocols outlined in this guide, researchers and scientists can confidently establish a reliable and well-characterized reference standard for this compound, thereby ensuring the integrity and quality of their analytical data.
References
- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]
- 2. who.int [who.int]
- 3. resolvemass.ca [resolvemass.ca]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. benchchem.com [benchchem.com]
- 8. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
A Senior Application Scientist's Comparative Guide to the Analysis of 2-Amino-4'-methoxybenzophenone: HPLC, GC-MS, and NMR
For researchers, scientists, and drug development professionals, the accurate and precise analysis of pharmaceutical intermediates and potential impurities is paramount. 2-Amino-4'-methoxybenzophenone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust analytical methodologies to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth, objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive analysis of this compound. We will delve into the core principles of each technique, provide detailed experimental protocols grounded in established practices, and offer a comparative analysis to guide your selection of the most appropriate method for your specific analytical challenge.
The Analytical Challenge: this compound
This compound (C₁₄H₁₃NO₂, Molecular Weight: 227.26 g/mol ) is an aromatic ketone and amine that can be present as a starting material, intermediate, or impurity in pharmaceutical manufacturing. Its chemical structure, featuring both a polar amino group and a nonpolar benzophenone backbone, presents unique analytical considerations that influence the choice of methodology.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like this compound. Its versatility and high resolution make it the go-to method for purity determination and quantification of the main component and any related impurities.
The Rationale Behind the HPLC Approach
A reverse-phase HPLC method is ideally suited for this compound. The nonpolar C18 stationary phase will interact with the hydrophobic benzophenone structure, while a polar mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, will elute the compound. The inclusion of an acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), in the mobile phase helps to protonate the amino group, leading to sharper peaks and improved chromatographic performance.
Experimental Protocol: HPLC-UV Analysis
This protocol is a robust starting point for the analysis of this compound, based on established methods for similar aromatic amines and benzophenone derivatives.[1][2]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the benzophenone chromophore)
-
Run Time: 15 minutes
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This provides a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution using the same diluent.
3. Method Validation:
The reliability of this method must be established through a rigorous validation process in accordance with ICH Q2(R1) guidelines.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a proportional relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmatory Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, direct analysis is challenging due to the polar amino group, which can lead to poor peak shape and thermal degradation. Therefore, a crucial derivatization step is required.
The Rationale Behind the GC-MS with Derivatization Approach
Derivatization is a chemical modification of the analyte to make it more amenable to GC analysis.[4][5] For compounds containing active hydrogens, such as the amino group in our analyte, silylation is a common and effective strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the amino group to replace the active hydrogens with nonpolar trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, allowing it to be readily analyzed by GC-MS.
Experimental Protocol: GC-MS with Silylation
This protocol is adapted from established methods for the GC-MS analysis of aromatic amines and related compounds.[6][7][8]
1. Derivatization:
-
Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.
-
Add 100 µL of a silylating agent, such as MSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Add 100 µL of a suitable solvent, such as pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
2. GC-MS Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3. Data Analysis:
The identity of the derivatized this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. Quantification can be performed using an internal standard and selected ion monitoring (SIM) for enhanced sensitivity.
GC-MS with Derivatization Workflow Diagram
References
- 1. Separation of 2-Amino-4’-methylbenzophenone m on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. starodub.nl [starodub.nl]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4'-methoxybenzophenone
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-4'-methoxybenzophenone. As a crucial intermediate in the synthesis of various heterocyclic systems and pharmaceuticals, its presence in the laboratory is common.[1] Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is designed for researchers, scientists, and drug development professionals to ensure that this compound is managed responsibly from the moment it is designated as waste to its final disposition.
Hazard Identification and Immediate Risk Assessment
Before handling waste, it is imperative to understand the intrinsic hazards of this compound. This compound is classified as an irritant and requires specific precautions to avoid exposure. The primary risks are associated with direct contact and inhalation of dust particles.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |
Key Precautionary Measures (P-Statements):
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves, clothing, eye protection, and face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Environmental Causality: While specific ecotoxicity data is limited, the precautionary principle dictates that discharge into the environment must be avoided.[2][3] Benzophenone-based compounds can be ecotoxic.[4] Therefore, under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash.[3][4][5]
Pre-Disposal Protocol: Waste Characterization and Segregation
The foundational step in compliant chemical disposal is waste characterization. As the generator of the waste, you are legally responsible for determining if it is classified as hazardous.
-
Waste Characterization: According to the U.S. Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3, a discarded chemical must be evaluated to determine if it meets the definition of hazardous waste.[2] Given its irritant properties, this compound waste must be managed as hazardous unless formally determined otherwise by a qualified environmental health and safety (EHS) professional.
-
Segregation: Proper segregation prevents dangerous chemical reactions. Store waste containers of this compound away from incompatible materials. Based on the reactivity of similar compounds, this includes:
The use of physical barriers and secondary containment systems is a field-proven best practice to ensure incompatible waste streams do not mix.[5][7]
Standard Operating Procedure for Disposal
This section provides a sequential workflow for the collection and disposal of this compound waste.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The objective is to create a complete barrier against exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Handle with chemically impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use.[3]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3][6]
-
Respiratory Protection: If handling fine powders outside of a fume hood or if irritation is experienced, use a full-face respirator with an appropriate particle filter.[3]
Step 2: Waste Collection and Containment
All waste, including contaminated materials like gloves and weighing papers, must be collected.
-
Primary Container: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[5]
-
Procedure: Carefully transfer the solid waste into the designated container, avoiding the formation of dust.[3][6] If dealing with a solution, use a funnel to prevent spills. Do not overfill the container.
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement that ensures safety and proper handling downstream.
-
Content: The label must clearly state the words "Hazardous Waste" .[8]
-
Identification: List all chemical constituents by their full name (i.e., "this compound") and their approximate percentages or volumes.[7]
-
Hazard Warning: Indicate the relevant hazards (e.g., "Irritant").[8]
Step 4: Storage in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated SAA until it is ready for pickup.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory operator.[7][9]
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][10] Ensure it is segregated from incompatible materials as outlined in Section 2.
-
Time and Volume Limits: An SAA can hold up to 55 gallons of hazardous waste. Once a container is full, it must be moved from the SAA within three days.[7][8]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to a licensed disposal facility.
-
Methodology: The recommended and most environmentally sound disposal method is controlled incineration at a licensed chemical destruction plant.[3] This process ensures the complete breakdown of the molecule.
-
Vendor Selection: Work with your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company. These vendors are trained to handle transport and final disposal in accordance with all federal, state, and local regulations.[2][5]
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing this compound from generation to final disposal.
Caption: Decision workflow for compliant disposal of chemical waste.
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical to mitigating harm.
Accidental Spills
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[3]
-
Control Ignition Sources: Remove all sources of ignition.[3]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[3]
-
Cleanup: Use spark-proof tools.[3] For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[3][6]
-
Decontaminate: Clean the spill area thoroughly.
Personal Exposure
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists.[3][6]
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with the highest degree of safety and environmental responsibility, reinforcing a culture of safety and building trust in our scientific practices.
References
- 1. asianpubs.org [asianpubs.org]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. danielshealth.com [danielshealth.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
A Researcher's Guide to Handling 2-Amino-4'-methoxybenzophenone: A Focus on Personal Protective Equipment
As a cornerstone of synthesis in pharmaceutical and chemical research, 2-Amino-4'-methoxybenzophenone demands respect and careful handling. This guide provides an in-depth, procedural framework for the safe use of this compound, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and cultivate a deep-seated culture of safety, grounded in scientific principles.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified with the following hazards:
-
Skin Irritation (H315): May cause irritation upon direct contact with the skin.[1]
-
Serious Eye Irritation (H319): Can cause significant irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1]
These hazards dictate a stringent PPE protocol to create a reliable barrier between the researcher and the chemical, mitigating the risk of exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific experimental context. The following sections detail the essential PPE and the rationale behind their use when handling this compound.
Hand Protection: The First Line of Defense
Gloves are a critical barrier against skin contact. However, not all gloves offer the same level of protection. The choice of glove material is crucial and should be based on its resistance to the specific chemical class, in this case, an aromatic ketone.
-
Recommended Glove Types: For handling ketones and aromatic compounds, Polyvinyl Alcohol (PVA) or Butyl rubber gloves are recommended.[2][3] Nitrile gloves may be suitable for incidental contact with the solid, but their resistance to ketones can be limited.[4] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Procedural Best Practices:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.[5]
-
Double Gloving: When handling larger quantities or during procedures with a high risk of splashing, consider wearing two pairs of gloves. This provides an additional layer of protection.
-
Proper Removal: To avoid contaminating your skin, remove gloves by peeling them off from the cuff, turning them inside out as you go.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.[5][6]
-
Eye and Face Protection: Shielding Against the Unseen
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: At a minimum, chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards and provide a complete seal around the eyes must be worn.[5][7]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., dissolving the compound, heating solutions), a face shield should be worn in addition to safety goggles.[8]
Protective Clothing: A Barrier for the Body
A laboratory coat is essential to protect your skin and personal clothing from contamination.
-
Material: A flame-resistant lab coat is a prudent choice, especially if flammable solvents are being used in the same procedure.[6]
-
Best Practices:
-
Always wear a long-sleeved lab coat that is fully buttoned.[8]
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Ensure the lab coat is laundered regularly and separately from personal clothing.
-
Respiratory Protection: Guarding Against Inhalation
The potential for respiratory irritation from airborne particles of this compound necessitates careful control of the work environment and, in some cases, the use of respiratory protection.
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of dust.[5][9]
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below permissible limits, or during large-scale operations or emergency situations, respiratory protection is required.[8] A full-face respirator with an appropriate particulate filter may be necessary in such cases.[5][7]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling and disposal procedures.
Handling Procedures
-
Weighing: When weighing solid this compound, do so in a fume hood to contain any dust.[9] Use a scoop or spatula to transfer the powder, avoiding pouring directly from the bottle.[9]
-
In Solution: When working with the compound in solution, handle it over disposable bench covers to contain any potential spills.[9]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Keep it away from incompatible materials such as strong oxidizing agents and acids.[10]
Spill and Emergency Response
-
Small Spills: For small spills of the solid, carefully sweep or vacuum the material into a suitable container for disposal.[1] Avoid generating dust.[5]
-
Large Spills: In the event of a large spill, evacuate the area and alert others.[5]
-
Personal Contamination:
-
Skin: Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing.[5]
-
Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[5]
-
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not discharge into sewer systems.[5]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of as hazardous waste.[5]
Visualizing the Safety Workflow
To aid in the decision-making process for handling this compound, the following workflow diagram illustrates the key safety considerations.
References
- 1. aksci.com [aksci.com]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. echemi.com [echemi.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
